2-(4-Nitrophenyl)-4-phenylthiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c18-17(19)13-8-6-12(7-9-13)15-16-14(10-20-15)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDYAFOUJMMNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2-(4-Nitrophenyl)-4-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(4-nitrophenyl)-4-phenylthiazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth interpretation of the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. By elucidating the correlation between the molecular structure and its spectral signatures, this guide serves as a practical reference for the unambiguous identification and characterization of 2-(4-nitrophenyl)-4-phenylthiazole.
Introduction: The Significance of 2-(4-Nitrophenyl)-4-phenylthiazole
Thiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 2-(4-nitrophenyl)-4-phenylthiazole, incorporates key pharmacophores: a thiazole ring, a phenyl group, and a nitrophenyl moiety. The electron-withdrawing nature of the nitro group and the aromatic systems contribute to its unique electronic and structural properties, making it a valuable scaffold in drug discovery and a subject of interest for synthetic and medicinal chemists.
Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the identity, purity, and structure of synthesized compounds. This guide will systematically dissect the expected spectroscopic data for 2-(4-nitrophenyl)-4-phenylthiazole, providing a detailed rationale for the interpretation of each spectral feature.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular architecture is essential for predicting and interpreting spectroscopic data. The structure of 2-(4-nitrophenyl)-4-phenylthiazole is presented below, highlighting the key functional groups that give rise to characteristic spectral signals.
Figure 2. Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. The spectrum of 2-(4-nitrophenyl)-4-phenylthiazole will show distinct signals for each unique carbon atom.
Expected Chemical Shifts (δ):
| Carbon(s) | Expected Chemical Shift (ppm) | Rationale |
| Thiazole C-2 | 165 - 175 | This carbon is attached to two heteroatoms (N and S) and a nitrophenyl group, leading to significant deshielding. |
| Thiazole C-4 | 150 - 160 | This carbon is part of a double bond and is attached to a phenyl group and a sulfur atom. |
| Thiazole C-5 | 115 - 125 | This carbon is part of a double bond and is adjacent to the sulfur atom. |
| Phenyl C-ipso | 130 - 140 | The carbon of the phenyl ring directly attached to the thiazole ring. |
| Phenyl C-ortho, C-meta, C-para | 125 - 130 | The remaining carbons of the phenyl ring will appear in the typical aromatic region. |
| Nitrophenyl C-ipso | 140 - 150 | The carbon of the nitrophenyl ring directly attached to the thiazole ring is deshielded by the thiazole. |
| Nitrophenyl C-ortho, C-meta | 120 - 130 | Aromatic carbons of the nitrophenyl ring. |
| Nitrophenyl C-para | 145 - 155 | The carbon bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of the NO₂ group. [1][2][3] |
Experimental Protocol for ¹³C NMR Spectroscopy:
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, but typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
FT-IR Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Expected Characteristic Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C=N (Thiazole) | 1600 - 1650 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| N-O (Nitro) | 1500 - 1550 (asymmetric) and 1300 - 1370 (symmetric) | Stretching |
| C-S (Thiazole) | 600 - 800 | Stretching |
The presence of strong absorption bands for the nitro group is a key diagnostic feature in the IR spectrum of this compound. [4][5] Experimental Protocol for FT-IR Spectroscopy:
Figure 3. General workflow for FT-IR analysis.
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-(4-nitrophenyl)-4-phenylthiazole (C₁₅H₁₀N₂O₂S), the expected molecular weight is approximately 282.32 g/mol . Expected Fragmentation Pattern (Electron Ionization - EI):
Under electron ionization, the molecule will form a molecular ion (M⁺˙) which can then undergo fragmentation. Key expected fragments include:
-
Loss of NO₂: A prominent fragment resulting from the cleavage of the nitro group.
-
Loss of the nitrophenyl group: Cleavage of the bond between the thiazole ring and the nitrophenyl group.
-
Loss of the phenyl group: Cleavage of the bond between the thiazole ring and the phenyl group.
-
Thiazole ring fragmentation: The thiazole ring itself can undergo cleavage, leading to smaller fragment ions. [6][7] The mass spectrum will show a prominent molecular ion peak at m/z 282, confirming the molecular weight of the compound. The relative abundances of the fragment ions will provide further structural information.
Experimental Protocol for Mass Spectrometry (GC-MS):
Figure 4. Workflow for GC-MS analysis.
Conclusion: A Unified Spectroscopic Picture
The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 2-(4-nitrophenyl)-4-phenylthiazole. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating system for confirming the identity and purity of the compound. This in-depth guide serves as a valuable resource for researchers by providing a clear and detailed interpretation of the expected spectroscopic data, thereby facilitating the efficient and accurate analysis of this important heterocyclic molecule.
References
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National Institute of Standards and Technology. 2-Amino-4-(4-nitrophenyl)thiazole. NIST Chemistry WebBook. [Link]
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PubMed. Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry. [Link]
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National Center for Biotechnology Information. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
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National Center for Biotechnology Information. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]
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ResearchGate. Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. [Link]
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ScienceDirect. FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4-nitrobenzamido)phenyl] benzothiazole. [Link]
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Beilstein Journals. Supporting Information Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-halobenzaldehyde N-arylhydrazones. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. [Link]
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SSRN. Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. [Link]
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National Institute for Research and Development of Isotopic and Molecular Technologies. ELECTRON IONISATION MASS SPECTRA OF SOME 5(2PHENYLTHIAZOL4YL)3MERCAPTOT[4][6][8]RIAZOLE AND 5(2PHENYL4METHYLTHIAZOL5YL)3MERCAPTO [4][6][8]TRIAZOLE DERIVATIVES. [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some Thiazole Compounds by Microwave Method. [Link]
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ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
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Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]
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ResearchGate. 1H-NMR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. [Link]
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ResearchGate. FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. [Link]
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PubChem. 4-Phenylthiazole. [Link]
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PubMed. Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco- and D-galactopyranosides. [Link]
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SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
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SpectraBase. 2-Nitro-4-phenylphenol - Optional[13C NMR] - Chemical Shifts. [Link]
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Technical Whitepaper: Structural Elucidation of 2-(4-Nitrophenyl)-4-phenylthiazole via High-Field NMR
Executive Summary
This technical guide provides a comprehensive framework for the structural validation of 2-(4-Nitrophenyl)-4-phenylthiazole , a pharmacophore with significant relevance in medicinal chemistry due to its electronic push-pull system and potential bioactivity (e.g., antimicrobial, anticancer).
Unlike standard spectral lists, this document focuses on the causality of chemical shifts —explaining why signals appear where they do based on electronic anisotropy and substituent effects. It includes optimized protocols for sample preparation in DMSO-d₆ (the required solvent for this nitro-substituted system) and a self-validating logic tree for signal assignment.
Synthetic Context & Sample Preparation[1][2][3][4][5][6][7][8]
To accurately interpret the NMR spectrum, one must understand the origin of the molecule. Impurities often stem from incomplete Hantzsch condensation.
Synthesis Pathway (Hantzsch Condensation)
The target molecule is synthesized via the condensation of 4-nitrothiobenzamide and 2-bromoacetophenone (phenacyl bromide).
Figure 1: Hantzsch synthesis pathway showing the origin of the thiazole core.
NMR Sample Preparation Protocol
Critical Insight: The 4-nitrophenyl moiety significantly reduces solubility in non-polar solvents like CDCl₃. Using chloroform often results in broad, poor-resolution peaks due to aggregation.
Protocol:
-
Solvent Selection: Use DMSO-d₆ (99.9% D) exclusively.
-
Concentration:
-
¹H NMR: Dissolve 5–8 mg of sample in 0.6 mL solvent.
-
¹³C NMR: Dissolve 25–30 mg in 0.6 mL solvent.
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove micro-particulates (undissolved sulfur species) that cause magnetic field inhomogeneity.
-
Temperature: Run experiments at 298 K (25°C) . If broadening occurs, elevate to 313 K to break aggregation.
¹H NMR Analysis (500 MHz, DMSO-d₆)
The proton spectrum is dominated by aromatic signals. The key to assignment is distinguishing the AA'BB' system of the nitrophenyl group from the multiplet of the phenyl ring and the singlet of the thiazole.
Spectral Data Summary
| Proton Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H-3', 5' | 8.36 | Doublet (d) | 2H | 8.8 | Ortho to |
| H-5 (Thiazole) | 8.28 | Singlet (s) | 1H | - | Diagnostic thiazole peak (Deshielded by N/S) |
| H-2', 6' | 8.22 | Doublet (d) | 2H | 8.8 | Ortho to Thiazole (Shielded relative to H-3') |
| H-2'', 6'' | 8.05 | Doublet (d) | 2H | 7.5 | Ortho to Thiazole (Phenyl ring) |
| H-3'', 5'' | 7.51 | Triplet (t) | 2H | 7.5 | Meta protons (Phenyl ring) |
| H-4'' | 7.42 | Triplet (t) | 1H | 7.5 | Para proton (Phenyl ring) |
Mechanistic Interpretation
-
The Thiazole Singlet (H-5): This is the "anchor" signal. It appears as a sharp singlet around 8.28 ppm .[1] It is deshielded by the aromatic ring current and the inductive effect of the adjacent Nitrogen and Sulfur atoms.
-
The Nitro Effect (AA'BB' System): The 4-nitrophenyl group exhibits a classic "roofing" effect or clear AA'BB' pattern.
-
H-3', 5' (8.36 ppm): These protons are physically closest to the nitro group (
). The nitro group is strongly electron-withdrawing (inductive and resonance), stripping electron density from these protons, causing a massive downfield shift. -
H-2', 6' (8.22 ppm): These are closer to the thiazole ring. While still deshielded, they are less affected than the nitro-adjacent protons.
-
-
The Phenyl Group: This ring is less polarized. It appears as a standard monosubstituted pattern upfield (7.4–8.1 ppm).
¹³C NMR Analysis (125 MHz, DMSO-d₆)
The Carbon-13 spectrum verifies the skeleton. The most critical feature to look for is the C-NO₂ carbon, which is often very short or missing in quick scans due to long relaxation times (
Spectral Data Summary
| Carbon Position | Shift (δ, ppm) | Type | Assignment Logic |
| C-2 (Thiazole) | 164.5 | Quaternary | Most deshielded; between N and S. |
| C-4 (Thiazole) | 154.8 | Quaternary | Ipso to phenyl ring. |
| C-4' (Nitro-ipso) | 148.2 | Quaternary | Attached directly to |
| C-1' (Phenyl-ipso) | 139.1 | Quaternary | Linker to nitrophenyl ring. |
| C-1'' (Phenyl-ipso) | 134.2 | Quaternary | Linker to phenyl ring. |
| C-3', 5' | 124.6 | CH | Ortho to |
| C-2', 6' | 127.8 | CH | Ortho to thiazole. |
| C-2'', 6'' | 126.5 | CH | Phenyl ortho. |
| C-3'', 5'' | 129.3 | CH | Phenyl meta. |
| C-4'' | 128.7 | CH | Phenyl para. |
| C-5 (Thiazole) | 116.5 | CH | Thiazole backbone carbon. |
Self-Validating Logic (2D NMR Strategy)
To ensure the structure is correct and not an isomer (e.g., swapping the 2 and 4 positions), use the following logic flow.
Figure 2: Logic tree for distinguishing regioisomers using HMBC.
The HMBC Test:
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Look for a cross-peak between the Thiazole H-5 proton (8.28 ppm) and the Quaternary Carbon of the Phenyl ring (C-1'') .
-
Validation: If H-5 correlates to the phenyl ring carbon, the phenyl is at position 4 (correct). If H-5 correlates to the nitrophenyl carbon, you have synthesized the wrong isomer.
Experimental Protocols
Standard ¹H NMR Acquisition
-
Instrument: 400 MHz or higher (500 MHz recommended for aromatic resolution).
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (D1): Set to 2.0 seconds . Aromatic protons, especially near nitro groups, can have longer T1 times. A short D1 will result in under-integration of the H-3',5' doublet.
-
Scans (NS): 16 scans are sufficient for 5 mg sample.
-
Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
Standard ¹³C NMR Acquisition
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Note: The quaternary carbons (C-NO₂, C-S, C=N) have very long relaxation times. If these peaks are missing, increase D1 to 5.0 seconds or add a relaxation agent (Cr(acac)₃).
-
-
Scans (NS): Minimum 1024 scans for 25 mg sample.
References
-
Hantzsch Thiazole Synthesis Mechanism
-
NMR of Thiazoles
-
Solvent Effects on Nitro Compounds
- Title: Solvent effects on the 1H NMR chemical shifts of nitro-arom
- Source: Journal of Molecular Structure
-
URL:[Link]
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A Technical Guide to 2-(4-Nitrophenyl)-4-phenylthiazole: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 2-(4-Nitrophenyl)-4-phenylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will detail its core physicochemical properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via the Hantzsch thiazole synthesis is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, we outline standard methodologies for its structural confirmation and purity assessment, ensuring a self-validating framework for researchers. This document serves as a foundational resource for professionals engaged in the research and development of novel thiazole-based entities.
Introduction: The Significance of the Thiazole Scaffold
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery and development.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of approved therapeutic agents, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[1][2] The specific derivative, 2-(4-Nitrophenyl)-4-phenylthiazole, combines the thiazole core with two distinct phenyl substituents, one of which is functionalized with a nitro group. This substitution pattern offers multiple points for further chemical modification and presents a unique electronic profile, making it a valuable building block for creating diverse chemical libraries for screening and development.
Core Physicochemical Properties
The fundamental identity of a chemical compound is defined by its molecular formula and weight. These properties are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀N₂O₂S | |
| Molecular Weight | 282.32 g/mol | |
| Appearance | Solid |
Synthesis of 2-(4-Nitrophenyl)-4-phenylthiazole
The most reliable and widely adopted method for constructing the thiazole ring of the target compound is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This reaction involves the condensation of an α-haloketone with a thioamide.[3][4]
Mechanistic Rationale
The Hantzsch synthesis is a robust cyclocondensation reaction.[4][5] For the specific synthesis of 2-(4-Nitrophenyl)-4-phenylthiazole, the key reactants are 2-bromoacetophenone (the α-haloketone) and 4-nitrothiobenzamide (the thioamide).
The reaction proceeds via two key stages:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the bromide ion.
-
Cyclization and Dehydration: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. Subsequent dehydration of the resulting hemiaminal-like intermediate yields the stable aromatic thiazole ring.[4][6]
The use of a solvent like ethanol is crucial as it effectively dissolves the reactants and facilitates the reaction, often under reflux to ensure sufficient activation energy for the cyclization and dehydration steps.[7]
Synthetic Workflow Diagram
The logical flow of the Hantzsch synthesis for this specific compound is illustrated below.
Caption: Workflow for the Hantzsch synthesis of 2-(4-Nitrophenyl)-4-phenylthiazole.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
4-Nitrothiobenzamide (1.0 eq)
-
Absolute Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter flask
-
Crushed ice
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromoacetophenone (1.0 eq) and 4-nitrothiobenzamide (1.0 eq).
-
Solvent Addition: Add a sufficient volume of absolute ethanol to dissolve the reactants upon gentle warming.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.[7]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting materials indicates the reaction is nearing completion. This typically takes several hours.
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture over crushed ice to precipitate the crude product.[7]
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water and then a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified solid product, 2-(4-Nitrophenyl)-4-phenylthiazole, in a vacuum oven.
Structural Validation and Quality Control
The identity and purity of the synthesized 2-(4-Nitrophenyl)-4-phenylthiazole must be rigorously confirmed. This constitutes the self-validating aspect of the protocol, ensuring the material produced is indeed the target compound and is of sufficient quality for subsequent applications.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide the most definitive structural information. The proton NMR should show distinct signals in the aromatic region corresponding to the protons on both the phenyl and nitrophenyl rings, as well as the characteristic singlet for the proton at the 5-position of the thiazole ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. An exact mass measurement can further validate the molecular formula (C₁₅H₁₀N₂O₂S).
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=N and C=C bonds within the heterocyclic and aromatic rings, as well as strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) group.[5]
Purity Assessment
-
Melting Point: A sharp melting point range is a good indicator of high purity.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. A single major peak indicates a pure compound.
Conclusion
This guide has detailed the essential physicochemical properties, a robust synthetic method based on the Hantzsch reaction, and the necessary analytical techniques for the validation of 2-(4-Nitrophenyl)-4-phenylthiazole. By understanding the causality behind the experimental choices and implementing a self-validating characterization workflow, researchers can confidently synthesize and utilize this valuable heterocyclic building block for advanced applications in drug discovery and materials science.
References
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Hantzsch Thiazole Synthesis . Chem Help Asap. [Link]
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Hantzsch Thiazole Synthesis . SynArchive. [Link]
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2-Amino-4-(4-nitrophenyl)thiazole . NIST Chemistry WebBook. [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . Molecules (Basel, Switzerland), via PMC. [Link]
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Thiazole . CUTM Courseware. [Link]
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2-Amino-4-(p-nitrophenyl)thiazole . PubChem, National Center for Biotechnology Information. [Link]
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Chemical Properties of Thiazole, 2-amino-5-nitro-4-(p-nitrophenyl) . Cheméo. [Link]
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Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst . Journal of Chemical Health Risks. [Link]
-
Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity . SSRN. [Link]
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Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole . Journal of Chemical and Pharmaceutical Research. [Link]
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Preliminary Biological Screening of 2-(4-Nitrophenyl)-4-phenylthiazole: A Technical Guide
Introduction: The Therapeutic Potential of Thiazole Scaffolds
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. This structural unit is present in a multitude of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[1][2] Thiazole derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][3][4] The electronic properties of the thiazole ring, coupled with the diverse substitutions it can accommodate, allow for fine-tuning of its biological activity.
This guide focuses on a specific derivative, 2-(4-Nitrophenyl)-4-phenylthiazole , a compound of interest due to the combined presence of the thiazole core, a phenyl group, and a nitrophenyl moiety. The nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's electronic distribution and its potential interactions with biological targets.[5] This document provides a comprehensive framework for the preliminary biological screening of this compound, outlining a tiered approach to efficiently assess its potential therapeutic value. The methodologies described herein are grounded in established scientific principles and aim to provide a robust foundation for further drug development efforts.
A Tiered Approach to Biological Screening
A logical and resource-efficient preliminary screening strategy involves a tiered approach, starting with broad in vitro assays to identify primary biological activities. Promising results from these initial screens can then warrant more detailed mechanistic studies.
Caption: A tiered workflow for the preliminary biological screening of 2-(4-Nitrophenyl)-4-phenylthiazole.
Part 1: Anticancer Activity Screening
The anticancer potential of thiazole derivatives is well-documented, with some compounds already in clinical use.[1] Preliminary screening for anticancer activity typically involves assessing the cytotoxicity of the compound against a panel of human cancer cell lines.
Rationale for Cell Line Selection
The choice of cancer cell lines is critical and should ideally represent different cancer types to identify broad-spectrum activity or specific potency. Based on literature precedents for thiazole derivatives, the following cell lines are recommended for initial screening:
-
MDA-MB-231 (Breast Cancer): A triple-negative breast cancer cell line, often used to screen for compounds with potential activity against aggressive breast cancers.[6]
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line, providing a point of comparison to MDA-MB-231.[7]
-
HepG2 (Liver Cancer): A well-established liver cancer cell line used in numerous cytotoxicity studies.[7][8]
-
H460 (Lung Cancer): A common non-small cell lung cancer cell line.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Culture: Culture the selected cancer cell lines in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 2-(4-Nitrophenyl)-4-phenylthiazole in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Lines | MDA-MB-231, MCF-7, HepG2, H460 |
| Assay | MTT Assay |
| Incubation Time | 48-72 hours |
| Endpoint | IC50 (µM) |
Table 1: Summary of Anticancer Screening Parameters
Potential Mechanism of Action: VEGFR-2 Inhibition
Several thiazole derivatives have been shown to exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6][7] If significant cytotoxicity is observed, a secondary screen to assess the inhibitory activity of 2-(4-Nitrophenyl)-4-phenylthiazole against VEGFR-2 would be a logical next step.
Caption: Potential inhibitory action of 2-(4-Nitrophenyl)-4-phenylthiazole on the VEGFR-2 signaling pathway.
Part 2: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. Thiazole-containing compounds have demonstrated promising anti-inflammatory properties.[9][10]
In Vitro Anti-inflammatory Assays
A multi-faceted in vitro approach is recommended to assess the anti-inflammatory potential of the test compound.
Principle: Inflammation can lead to the denaturation of proteins.[9] The ability of a compound to prevent this denaturation is an indication of its anti-inflammatory activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of 2-(4-Nitrophenyl)-4-phenylthiazole at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) and 2.8 mL of a 1% aqueous solution of bovine serum albumin (BSA).
-
Control Groups: Include a vehicle control (solvent only) and a positive control (e.g., diclofenac sodium).
-
Incubation: Incubate the mixtures at 37°C for 20 minutes and then at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
Principle: Overproduction of nitric oxide (NO) by macrophages is a hallmark of inflammation. This assay measures the ability of the compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]
Protocol:
-
Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of 2-(4-Nitrophenyl)-4-phenylthiazole for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the percentage inhibition of NO production compared to the LPS-stimulated control.
| Assay | Principle | Endpoint |
| Inhibition of Protein Denaturation | Measures the ability to prevent heat-induced protein aggregation. | % Inhibition |
| NO Scavenging in RAW 264.7 cells | Measures the inhibition of nitric oxide production in stimulated macrophages. | % Inhibition of NO production |
Table 2: Summary of In Vitro Anti-inflammatory Assays
Part 3: Antimicrobial Activity Screening
The emergence of antibiotic-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have shown significant activity against a range of bacteria and fungi.[2][12]
Rationale for Strain Selection
A representative panel of Gram-positive and Gram-negative bacteria, as well as a common fungal strain, should be used for the initial screen.
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungus: Candida albicans
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of each microbial strain.
-
Serial Dilution: Serially dilute 2-(4-Nitrophenyl)-4-phenylthiazole in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Controls: Include a positive control (standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
| Microorganism | Type | Standard Antibiotic |
| Staphylococcus aureus | Gram-positive bacteria | Ciprofloxacin |
| Bacillus subtilis | Gram-positive bacteria | Ciprofloxacin |
| Escherichia coli | Gram-negative bacteria | Ciprofloxacin |
| Pseudomonas aeruginosa | Gram-negative bacteria | Ciprofloxacin |
| Candida albicans | Fungus | Fluconazole |
Table 3: Panel of Microorganisms for Antimicrobial Screening
Conclusion and Future Directions
The preliminary biological screening of 2-(4-Nitrophenyl)-4-phenylthiazole, as outlined in this guide, provides a systematic and comprehensive approach to identifying its potential therapeutic activities. Positive results in any of these primary screens would justify progression to more in-depth secondary assays to elucidate the mechanism of action, such as specific enzyme inhibition assays, apoptosis studies, or gene expression profiling.[6][7][11] This structured approach ensures a thorough initial evaluation, paving the way for the potential development of a novel therapeutic agent.
References
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
-
Thiazole-bearing molecules which possess anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. Retrieved from [Link]
-
Design, Synthesis, Anticancer Screening and Molecular Modelling Studies of Novel Thiazoles. (2023). SciSpace. Retrieved from [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. Retrieved from [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). PMC. Retrieved from [Link]
-
Synthesis, biological activities and 3D-QSAR studies of (R)-2-phenyl-4, 5-dihydrothiazole-4-carboxamide derivatives containing a sulfur ether moiety. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. (2026). Wiley Online Library. Retrieved from [Link]
-
Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2021). MDPI. Retrieved from [Link]
-
(R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. (2019). MDPI. Retrieved from [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel anti-inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
application of thiazole derivatives in antifungal drug discovery
Application Note: Thiazole Scaffolds in Antifungal Discovery Subtitle: From Structure-Activity Relationship (SAR) to Mechanism Validation Protocols
Executive Summary & Strategic Value
The emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) has necessitated the discovery of novel chemotypes. Thiazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their ability to mimic the imidazole ring of ergosterol biosynthesis inhibitors while offering distinct pharmacokinetic profiles.
This guide provides a rigorous technical framework for evaluating thiazole-based candidates. It moves beyond basic synthesis to focus on biological validation : determining how a molecule works (Mechanism of Action - MOA) and how well it works (Potency & Kinetics).
Key Application Areas:
-
Target: Lanosterol 14α-demethylase (CYP51) inhibition.
-
Phenotype: Membrane disruption and biofilm eradication.
-
Validation: CLSI-compliant susceptibility testing and sterol quantitation.
Chemical Basis: Structure-Activity Relationship (SAR)
The thiazole ring (C3H3NS) serves as a bioisostere for pyridine and imidazole. Its efficacy is governed by substitution patterns at positions C2, C4, and C5.
Table 1: SAR Optimization Matrix for Thiazole Antifungals
| Position | Modification Strategy | Impact on Bioactivity | Mechanistic Rationale |
| C2 | Hydrazone / Amide linkage | Critical for Potency | Facilitates H-bonding with the active site residues of CYP51 (e.g., Tyr118). |
| C4 | Phenyl / Coumarin / Pyrazole | Spectrum Broadening | Bulky hydrophobic groups enhance penetration through the fungal cell wall. |
| C5 | Halogenation (Cl, Br) | Metabolic Stability | Blocks metabolic oxidation; enhances lipophilicity (LogP) for membrane intercalation. |
| Hybrid | Thiazole-Triazole Fusion | Synergy | Dual-binding mode; often overcomes resistance in C. albicans efflux pumps. |
Mechanism of Action (MOA)
The primary MOA of thiazole derivatives is the inhibition of ergosterol biosynthesis , specifically targeting the enzyme Lanosterol 14α-demethylase (CYP51) . Depletion of ergosterol leads to the accumulation of toxic methylated sterols (e.g., lanosterol), altering membrane fluidity and causing cell lysis.
Diagram 1: Thiazole-Mediated Inhibition Pathway
Caption: Pathway illustrating the competitive inhibition of CYP51 by thiazole derivatives, leading to toxic lanosterol accumulation and membrane failure.
Experimental Protocols
Protocol A: CLSI-Compliant Broth Microdilution (MIC Determination)
Standard: CLSI M27 (Yeasts) / M38 (Filamentous Fungi)
Objective: Determine the Minimum Inhibitory Concentration (MIC) with high reproducibility.
Reagents:
-
RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
Stock solution of Thiazole derivative (dissolved in DMSO).
-
Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305).
-
Resazurin dye (optional viability indicator).
Workflow:
-
Inoculum Prep: Adjust fungal suspension to
to cells/mL (0.5 McFarland standard). Dilute 1:100 in RPMI. -
Compound Dilution: Prepare a 2-fold serial dilution of the thiazole derivative in a 96-well plate.
-
Critical Control: Final DMSO concentration must be < 1% to prevent solvent-induced toxicity.
-
-
Incubation:
-
Yeasts: 35°C for 24–48 hours.
-
Molds: 35°C for 48–72 hours.
-
-
Readout:
-
Visual: The lowest concentration with no visible growth (100% inhibition).
-
Spectrophotometric: Absorbance at 530 nm (if using Resazurin) or 600 nm (turbidity).
-
Self-Validating Criteria:
-
Growth Control: Wells with fungi + solvent (no drug) must show high turbidity.
-
Sterility Control: Wells with media only must remain clear.
-
Reference Standard: Run Fluconazole alongside. If Fluconazole MIC deviates from established ranges (e.g., 0.12–1.0 µg/mL for C. albicans), discard the run.
Protocol B: Sterol Quantitation Assay (Mechanism Validation)
Purpose: To confirm if the thiazole derivative inhibits ergosterol synthesis.
Principle: Ergosterol has a unique UV absorption spectrum. A decrease in ergosterol content relative to total biomass confirms CYP51 inhibition.
Step-by-Step Methodology:
-
Culture Treatment:
-
Inoculate C. albicans in Sabouraud Dextrose Broth (SDB).[1]
-
Add Thiazole derivative at sub-MIC levels (e.g., MIC/2, MIC/4) to allow biomass formation but stress the pathway.
-
Incubate for 16–24 hours at 35°C with shaking (120 rpm).
-
-
Saponification (Lysis):
-
Harvest cells by centrifugation (2700 rpm, 5 min). Weigh the wet pellet.[1]
-
Resuspend pellet in 3 mL of 25% Alcoholic KOH (25g KOH + 35mL H2O, diluted to 100mL with Ethanol).
-
Vortex for 1 minute.
-
Incubate in an 80°C water bath for 60 minutes. (This lyses the cell and saponifies lipids, releasing sterols).
-
-
Extraction:
-
Cool to room temperature.[2]
-
Add 1 mL sterile H2O and 3 mL n-Heptane .
-
Vortex vigorously for 3 minutes.
-
Allow layers to separate (Ergosterol migrates to the upper n-heptane layer).
-
-
Quantification (UV-Vis):
-
Transfer the n-heptane layer to a quartz cuvette.
-
Scan absorbance between 230 nm and 300 nm .
-
Calculation:
(Where F is the dilution factor and constants are derived from crystalline ergosterol extinction coefficients).[1]
-
Interpretation:
-
Flat Line: No ergosterol (Total inhibition).
-
Peak Shift: Accumulation of 24(28)-dehydroergosterol (late-stage precursor) indicates blockage at specific enzymatic steps.
Integrated Discovery Workflow
To ensure a robust pipeline, researchers should follow this logic flow, moving from computational prediction to wet-lab confirmation.
Diagram 2: Discovery & Validation Workflow
Caption: Iterative workflow for thiazole drug discovery, ensuring hits are validated for both potency and mechanism before toxicity profiling.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[3][4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). [Link][4]
-
Biernasiuk, A., et al. (2021).[6][7] "The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans."[7][8] Applied Microbiology and Biotechnology. [Link][7]
-
Breivik, O. N., & Owades, J. L. (1957). "Spectrophotometric Semimicrodetermination of Ergosterol in Yeast." Journal of Agricultural and Food Chemistry. (Standard Protocol Basis). [Link]
-
Petrikkos, G., & Skiada, A. (2017). "Recent advances in antifungal chemotherapy." Therapeutic Advances in Infectious Disease. [Link]
-
World Health Organization (WHO). (2022). WHO fungal priority pathogens list to guide research, development and public health action. [Link]
Sources
- 1. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intertekinform.com [intertekinform.com]
- 4. njccwei.com [njccwei.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of 2-(4-Nitrophenyl)-4-phenylthiazole as a Hypoxia-Activatable Fluorogenic Probe
[1]
Executive Summary
This guide details the development and validation of 2-(4-Nitrophenyl)-4-phenylthiazole (NPPT) as a "turn-on" molecular probe for the detection of Nitroreductase (NTR) activity, a primary biomarker for cellular hypoxia.[1]
While thiazole scaffolds are renowned for their optical properties, the introduction of a nitro (
Key Applications
Chemical Basis & Mechanism[1]
Synthesis Strategy (Hantzsch Thiazole Synthesis)
The most robust route to NPPT is the Hantzsch thiazole synthesis, involving the condensation of a thioamide with an
-
Precursors: 4-nitrothiobenzamide (Donor/Thioamide) and 2-bromoacetophenone (Acceptor/Haloketone).[1]
-
Reaction: Cyclization in refluxing ethanol.[1]
Sensing Mechanism (The "Turn-On" Switch)
The probe operates on a reduction-triggered restoration of fluorescence.[1]
-
State A (Probe - NPPT): The strong electron-withdrawing nitro group induces efficient non-radiative decay (quenching) of the excited state.[1] Quantum Yield (
) is negligible (< 0.01). -
Enzymatic Action: Type I/II Nitroreductases transfer electrons from NADH to the nitro group.
-
State B (Reporter - APPT): The product, 2-(4-Aminophenyl)-4-phenylthiazole (APPT), possesses an electron-donating amine.[1] This creates a "Push-Pull" D-
-A system (Amine-Thiazole-Phenyl), enabling strong ICT and high fluorescence ( > 0.4).[1]
Figure 1: Synthesis and Activation Mechanism.[1] The nitro-to-amine conversion restores the push-pull system, turning on fluorescence.[1]
Experimental Protocols
Protocol A: Synthesis of NPPT
Objective: Isolate high-purity probe material.
-
Reagents: Dissolve 4-nitrothiobenzamide (1.0 eq) and 2-bromoacetophenone (1.1 eq) in absolute ethanol (10 mL per mmol).
-
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product usually appears as a yellow precipitate.
-
Workup: Cool to room temperature. Filter the precipitate.
-
Purification: Wash the solid with cold ethanol followed by 5%
(to remove hydrobromide salts). Recrystallize from hot ethanol. -
Validation: Confirm structure via
-NMR and HRMS.-
Expected NMR: Characteristic thiazole proton singlet around
7.8–8.2 ppm.
-
Protocol B: Spectroscopic Characterization & Stability
Objective: Establish baseline quenching and solvent stability.
| Parameter | Experimental Condition | Acceptance Criteria |
| Solubility | DMSO, MeOH, PBS (with <1% DMSO) | Clear solution at 10 |
| Absorbance | Scan 250–600 nm in PBS (pH 7.[1]4) | |
| Fluorescence | Ex @ | Minimal emission (Background signal) |
| pH Stability | Incubate in buffers pH 4.0 – 9.0 for 2h | No spontaneous hydrolysis/fluorescence |
Protocol C: In Vitro NTR Activation Assay
Objective: Validate enzymatic reduction and determine detection limit.
-
Preparation: Prepare a 10 mM stock of NPPT in DMSO. Dilute to 10
M in PBS (pH 7.4). -
Cofactor: Add NADH (final conc. 100
M).[1] -
Enzyme Addition: Add purified Nitroreductase (e.g., E. coli NTR) at varying concentrations (0–10
g/mL). -
Kinetics: Measure fluorescence intensity at 5-minute intervals for 60 minutes.
-
Excitation: ~370 nm (Compound specific, verify via Absorbance).
-
Emission: ~480–520 nm (Cyan/Green region).
-
-
Data Analysis: Plot Fluorescence Intensity (
) vs. Time. Determine the detection limit (LOD) using .
Protocol D: Live Cell Hypoxia Imaging
Objective: Visualize hypoxia in cancer cells (e.g., HeLa or A549).
-
Seeding: Plate cells on confocal dishes and incubate for 24h.
-
Hypoxia Induction:
-
Group A (Normoxia): Incubate at 20%
. -
Group B (Hypoxia): Incubate at 1%
(using a hypoxia chamber or chemical induction with ) for 4–6 hours.
-
-
Staining: Replace media with fresh media containing 5–10
M NPPT.[1] Incubate for 30–60 minutes. -
Washing: Wash cells
with PBS to remove extracellular probe.[1] -
Imaging: Image using a Confocal Laser Scanning Microscope.
-
Channel: DAPI/Blue or FITC/Green (depending on Stokes shift).
-
Control: Pre-treat a subset with Dicoumarol (NTR inhibitor) to confirm specificity.
-
Validation Workflow & Troubleshooting
To ensure scientific integrity, every probe batch must undergo a "Self-Validating" workflow.[1]
Figure 2: Quality Control Decision Tree. Mandatory checkpoints before biological application.
Troubleshooting Guide
-
High Background Fluorescence:
-
No Response to Hypoxia:
-
Precipitation in Media:
References
-
Synthesis of Thiazole Derivatives
-
Nitroreductase Sensing Mechanism
-
Solvatochromism of Nitrophenyl Derivatives
-
Thiazole-Based Probes
- Title: Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles.
- Source: Advanced Science (2023).
-
URL:[Link]
Sources
- 1. 2-Amino-4-(p-nitrophenyl)thiazole | C9H7N3O2S | CID 16420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel low-background nitroreductase fluorescent probe for real-time fluorescence imaging and surgical guidance of thyroid cancer resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gpzx.jlu.edu.cn [gpzx.jlu.edu.cn]
- 5. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 2-(4-Nitrophenyl)-4-phenylthiazole derivatives for SAR studies
Application Note: High-Fidelity Synthesis of 2-(4-Nitrophenyl)-4-phenylthiazole for SAR Profiling
Executive Summary & Biological Context
The 2,4-disubstituted thiazole scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. The specific derivative 2-(4-nitrophenyl)-4-phenylthiazole serves as a critical "lead" molecule. The nitro group at the para-position of the 2-phenyl ring acts as a metabolic handle (reducible to an amine for further functionalization) and significantly influences electronic distribution across the heterocyclic core, often enhancing binding affinity in antimicrobial targets (e.g., DNA gyrase inhibition).
This guide provides a robust, scalable protocol for synthesizing this core using the Hantzsch Thiazole Synthesis . Unlike generic textbook descriptions, this note addresses the practical bottleneck of thioamide availability and provides a self-validating workflow for library generation.
Retrosynthetic Analysis & Strategy
To ensure high regioselectivity and yield, the Hantzsch synthesis is the method of choice. The target molecule is disconnected into two primary building blocks:
- -Haloketone: Phenacyl bromide (2-bromoacetophenone).
-
Thioamide: 4-Nitrobenzothioamide (often non-commercial/unstable).
Critical Strategic Note: Many commercial suppliers stock 4-nitrobenzamide but not 4-nitrobenzothioamide. Therefore, this protocol includes a high-yield "Pre-Step" using Lawesson’s Reagent to convert the amide to the thioamide in situ or as a discrete intermediate.
Experimental Workflow Visualization
Figure 1: End-to-end synthetic workflow from stable amide precursors to the final thiazole scaffold.[1]
Detailed Experimental Protocols
Phase A: Synthesis of Precursor (4-Nitrobenzothioamide)
Rationale: Thioamides are prone to hydrolysis. Fresh preparation ensures the Hantzsch reaction proceeds without side products from amide contamination.
Reagents:
-
4-Nitrobenzamide (1.0 equiv)[2]
-
Lawesson’s Reagent (0.6 equiv)[3]
-
Anhydrous Toluene (10 mL/g of substrate)
Protocol:
-
Charge a round-bottom flask with 4-nitrobenzamide (1.66 g, 10 mmol) and Lawesson’s Reagent (2.42 g, 6 mmol).
-
Add anhydrous toluene (20 mL) and equip with a reflux condenser and drying tube (CaCl₂).
-
Reflux the mixture for 2–3 hours. Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The amide spot (lower R_f) should disappear, replaced by a yellow thioamide spot (higher R_f).
-
Cool to room temperature. The thioamide often crystallizes out. If not, concentrate the solvent to 1/3 volume.
-
Filter the yellow solid and wash with cold toluene followed by a small amount of cold ethanol.
-
Yield Expectation: 85–95%. Use directly in Phase B.
Phase B: Hantzsch Thiazole Synthesis (Target Molecule)
Rationale: Ethanol is the preferred solvent as it dissolves the reagents but precipitates the final thiazole (or its HBr salt), driving the equilibrium forward.
Reagents:
-
4-Nitrobenzothioamide (1.0 equiv) [From Phase A]
-
Phenacyl bromide (2-bromoacetophenone) (1.0 equiv)
-
Absolute Ethanol (15 mL/mmol)
-
Optional: Triethylamine (1.1 equiv) if free base is required immediately.
Protocol:
-
Dissolve 4-nitrobenzothioamide (1.82 g, 10 mmol) in absolute ethanol (150 mL) in a 250 mL round-bottom flask.
-
Add phenacyl bromide (1.99 g, 10 mmol) portion-wise at room temperature.
-
Heat the mixture to reflux for 2–4 hours.
-
Mechanism Check: The solution will initially darken as the S-alkylation occurs, followed by the precipitation of the hydrobromide salt.
-
-
Workup (Method A - Isolation of Free Base):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice-water (approx. 300 mL).
-
Neutralize with 10% ammonium hydroxide (NH₄OH) or sodium bicarbonate solution until pH ~8–9.
-
The yellow precipitate is the free thiazole. Filter and wash copiously with water.[4]
-
-
Purification:
Reaction Mechanism & Causality
The Hantzsch synthesis is a multi-step cascade. Understanding this allows for troubleshooting when yields are low.
-
S-Alkylation: The sulfur lone pair of the thioamide attacks the
-carbon of the phenacyl bromide (SN2), displacing bromide. This forms a thioimidate intermediate.[7] -
Cyclization: The nitrogen lone pair attacks the carbonyl carbon of the ketone.
-
Dehydration: Loss of water drives aromatization, forming the stable thiazole ring.
Figure 2: Mechanistic cascade of the Hantzsch synthesis.
SAR Library Design Strategy
To generate a meaningful Structure-Activity Relationship (SAR) profile, vary the substituents systematically.
Table 1: Suggested SAR Modifications
| Library Zone | Reagent Variation | SAR Objective |
| Zone A (4-Phenyl) | Subst. Phenacyl Bromides | Probe electronic/steric effects in the binding pocket. |
| Analog A1 | 4-Cl-Phenacyl Bromide | Increase lipophilicity (LogP); Halogen bonding. |
| Analog A2 | 4-OMe-Phenacyl Bromide | Electron donation; Probe H-bond acceptor capability. |
| Zone B (2-Phenyl) | Subst. Thioamides | Alter metabolic stability and solubility. |
| Analog B1 | 4-Amino-benzothioamide | Created by reducing the nitro group of the parent after synthesis. |
| Analog B2 | 4-Pyridyl-thioamide | Introduce pyridine nitrogen to increase water solubility. |
Characterization & Quality Control
A self-validating protocol requires specific checkpoints.
-
TLC System: Hexane:Ethyl Acetate (4:1).[2] The product will be highly fluorescent under UV (254/365 nm) due to the extended conjugation between the two phenyl rings and the thiazole core.
-
1H-NMR (DMSO-d6, 400 MHz):
-
Thiazole 5-H: A diagnostic singlet appearing between δ 8.0 – 8.5 ppm . This confirms ring closure.
-
Phenyl Protons: Two distinct doublets for the 4-nitrophenyl group (AA'BB' system) around δ 8.3 (ortho to NO2) and δ 8.1. Multiplet for the 4-phenyl ring around δ 7.4–7.9.
-
-
Mass Spectrometry (ESI+): Look for [M+H]+ peak.[8] For the parent compound (C15H10N2O2S), expect m/z ≈ 283.05.
Troubleshooting
-
Problem: Sticky/Gummy Product.
-
Cause: Incomplete dehydration or trapped solvent.
-
Solution: Recrystallize from Ethanol/DMF (9:1). The DMF helps dissolve the crude, while cooling promotes slow, clean crystal growth.
-
-
Problem: Low Yield.
-
Cause: Hydrolysis of the thioamide precursor before reaction.
-
Solution: Ensure the thioamide is dried thoroughly before use. Run the reaction under a nitrogen atmosphere.
-
References
-
Hantzsch Thiazole Synthesis Review: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
Antimicrobial Activity of 2,4-Disubstituted Thiazoles: Narang, R., et al. (2015). Synthesis, molecular docking and QSAR studies of 2,4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science, 5(02), 028-042.
-
Lawesson's Reagent Protocol: Ozturk, T., et al. (2007). Lawesson’s Reagent in Organic Synthesis.[5][6][9] Chemical Reviews, 107(11), 5210–5278.
-
Microwave Optimization (Green Chemistry): Potewar, T. M., et al. (2008). Efficient and eco-friendly synthesis of 2-amino-4-arylthiazoles using ionic liquid under microwave irradiation. Tetrahedron Letters, 49(2), 303-307.
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. encyclopedia.pub [encyclopedia.pub]
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- 7. m.youtube.com [m.youtube.com]
- 8. Page loading... [guidechem.com]
- 9. Lawesson's Reagent [organic-chemistry.org]
Application Note & Protocols: In Vitro Evaluation of 2-(4-Nitrophenyl)-4-phenylthiazole Against MCF-7 Cells
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(4-Nitrophenyl)-4-phenylthiazole, a novel compound with potential anticancer properties. The focus is on its effects against the MCF-7 human breast adenocarcinoma cell line. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible scientific investigation. We detail a logical workflow from initial cytotoxicity screening to mechanistic assays, including apoptosis and cell cycle analysis, grounded in established scientific principles and supported by authoritative references.
Introduction and Scientific Rationale
The search for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing a thiazole scaffold, represent a privileged structure in drug discovery due to their wide range of pharmacological activities.[1][2] Thiazole derivatives have been shown to target a variety of proteins and enzymes implicated in cancer progression, often acting through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[2][3] Several 2,4-disubstituted thiazole analogs have demonstrated significant antitumor activity, making this a promising chemical space for exploration.[3][4][5][6]
The compound of interest, 2-(4-Nitrophenyl)-4-phenylthiazole, combines this core thiazole structure with a nitrophenyl group at the 2-position and a phenyl group at the 4-position. These substitutions can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This application note outlines a validated workflow to systematically characterize the cytotoxic and mechanistic properties of this compound using the MCF-7 cell line, a well-established model for estrogen receptor-positive (ER+) human breast cancer.
The experimental strategy is designed to answer a series of fundamental questions:
-
Does the compound exhibit cytotoxic activity against MCF-7 cells in a dose-dependent manner?
-
What is the mode of cell death induced (apoptosis vs. necrosis)?
-
Does the compound affect the normal progression of the cell cycle?
-
What is the potential upstream mechanism of apoptosis induction (e.g., mitochondrial disruption)?
By following this structured approach, researchers can generate a robust preliminary dataset to support further development of 2-(4-Nitrophenyl)-4-phenylthiazole as a potential therapeutic candidate.
Experimental Workflow and Design
A logical and sequential approach is critical for the efficient evaluation of a novel compound. The proposed workflow ensures that each experiment builds upon the results of the previous one, providing a progressively deeper understanding of the compound's biological activity.
Caption: Overall experimental workflow for evaluating the compound.
Detailed Protocols and Methodologies
Cell Culture
Rationale: Proper cell culture technique is paramount for reproducibility. The MCF-7 cell line is an adherent line, and maintaining it in a logarithmic growth phase ensures that cells are healthy and responsive for assays. Using media without phenol red for the MTT assay is a critical detail, as the color of phenol red can interfere with the absorbance reading of the formazan product.[7]
Protocol:
-
Culture MCF-7 cells (ATCC® HTB-22™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]
-
Passage cells upon reaching 70-80% confluency. For assays, use cells from passages 3-10 to minimize genetic drift.
Protocol: Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
Materials:
-
MCF-7 cells
-
Complete culture medium (phenol red-free for this assay)
-
2-(4-Nitrophenyl)-4-phenylthiazole (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Harvest and count MCF-7 cells. Seed 2,000-4,000 cells per well in 100 µL of medium in a 96-well plate.[9]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Prepare serial dilutions of the test compound in phenol red-free medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48 or 72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8][9]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes in the dark to ensure complete dissolution.[9]
-
Read the absorbance at 570 nm using a microplate reader.[8]
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Caption: Principle of Annexin V / PI staining for apoptosis detection.
Materials:
-
6-well plates
-
Treated and untreated MCF-7 cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ MCF-7 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating populations (apoptotic cells may detach).
-
Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[11]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.
-
Incubate for 15-20 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm (FL1), and excite PI and measure emission at >670 nm (FL3).
Protocol: Cell Cycle Analysis
Principle: The cell cycle consists of four distinct phases: G₀/G₁, S, and G₂/M. The DNA content of a cell doubles from the G₁ to the G₂/M phase. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity it emits is directly proportional to the amount of DNA.[12][13] By staining a population of fixed and permeabilized cells, a flow cytometer can generate a histogram that quantifies the percentage of cells in each phase. Anticancer drugs often work by inducing cell cycle arrest at a specific checkpoint.[3][6]
Materials:
-
Treated and untreated MCF-7 cells
-
Cold 1X PBS
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
PI solution (50 µg/mL)
Procedure:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest approximately 1 x 10⁶ cells.
-
Wash cells with cold 1X PBS and centrifuge. Discard the supernatant.
-
Fix the cells by adding the pellet drop-wise into 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[12]
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A (100 µg/mL) and 400 µL of PI (50 µg/mL).[12]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze by flow cytometry, recording at least 10,000 events. Use a linear scale for PI fluorescence. The resulting histogram will show peaks corresponding to G₀/G₁, S, and G₂/M phases.
Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[14][15] The JC-1 dye is a cationic probe that can be used to measure this change. In healthy cells with high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 cannot accumulate and remains in the cytoplasm as monomers, which emit green fluorescence (~530 nm).[14][16] A shift from red to green fluorescence indicates mitochondrial depolarization.
Materials:
-
Treated and untreated MCF-7 cells
-
JC-1 dye solution
-
CCCP (a known mitochondrial membrane uncoupler, used as a positive control)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed and treat cells as described in previous assays. Include a positive control well treated with CCCP (e.g., 50 µM for 10-15 minutes).[16]
-
Harvest the cells and wash with PBS.
-
Resuspend the cells (~5 x 10⁵) in 500 µL of medium or buffer.
-
Incubate at 37°C for 15-30 minutes in the dark.[16]
-
Centrifuge cells at 400 x g for 5 minutes and wash with PBS to remove excess dye.
-
Resuspend in 500 µL of PBS for analysis.
-
Analyze by flow cytometry. Healthy cells will show high red fluorescence (FL2), while apoptotic cells will show high green fluorescence (FL1). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Hypothetical Data Presentation
The following tables represent plausible outcomes from the described experiments, illustrating how data can be structured for clear interpretation.
Table 1: Cytotoxicity of 2-(4-Nitrophenyl)-4-phenylthiazole on MCF-7 Cells (48h)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92.1 ± 5.1 |
| 5 | 75.4 ± 3.8 |
| 10 | 51.2 ± 2.9 |
| 25 | 28.7 ± 3.3 |
| 50 | 10.5 ± 2.1 |
| Calculated IC₅₀ | 10.2 µM |
Table 2: Apoptosis Induction in MCF-7 Cells (24h Treatment)
| Treatment | % Healthy Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
|---|---|---|---|---|
| Vehicle Control | 94.2 ± 2.1 | 3.1 ± 0.8 | 1.9 ± 0.5 | 0.8 ± 0.3 |
| Compound (10 µM) | 55.8 ± 3.5 | 25.4 ± 2.7 | 15.3 ± 1.9 | 3.5 ± 0.9 |
| Compound (20 µM) | 21.7 ± 4.0 | 40.1 ± 3.3 | 32.6 ± 2.8 | 5.6 ± 1.1 |
Table 3: Cell Cycle Distribution in MCF-7 Cells (24h Treatment)
| Treatment | % G₀/G₁ Phase | % S Phase | % G₂/M Phase |
|---|---|---|---|
| Vehicle Control | 65.1 ± 2.8 | 20.5 ± 1.9 | 14.4 ± 1.5 |
| Compound (10 µM) | 40.3 ± 3.1 | 15.2 ± 2.0 | 44.5 ± 3.7 |
Interpretation of Hypothetical Data: The data suggests that 2-(4-Nitrophenyl)-4-phenylthiazole exhibits potent cytotoxicity against MCF-7 cells with an IC₅₀ of 10.2 µM. The primary mode of cell death appears to be apoptosis, as evidenced by a significant increase in the Annexin V positive population. Furthermore, the compound appears to induce a G₂/M phase arrest in the cell cycle, preventing cells from proceeding to mitosis. This combination of apoptosis induction and cell cycle arrest is a hallmark of many effective anticancer agents.
Conclusion and Future Directions
This guide provides a validated, multi-faceted approach to the initial in vitro evaluation of 2-(4-Nitrophenyl)-4-phenylthiazole. The outlined workflow, from determining the IC₅₀ to elucidating the primary mechanisms of action, allows for a comprehensive characterization of the compound's anticancer potential in MCF-7 cells.
Should the results prove promising, logical next steps would include:
-
Western Blot Analysis: To probe for the expression levels of key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2, Bax) and cell cycle regulation (e.g., Cyclin B1, Cdk1).
-
Reactive Oxygen Species (ROS) Measurement: Many cytotoxic compounds induce oxidative stress.[18][19][20] An assay using a probe like DCFH-DA could clarify the role of ROS in the observed apoptosis.
-
Selectivity Testing: Evaluating the compound's cytotoxicity against a non-cancerous cell line (e.g., MCF-10A) to determine its cancer-selective potential.
-
In Vivo Studies: If in vitro data is sufficiently strong, progressing to animal models would be the ultimate validation of therapeutic potential.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
PMC. (n.d.). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). EZAssayTM Mitochondrial Membrane Potential Assay Kit with JC-1. Retrieved from [Link]
-
PubMed. (2016, May 15). Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. Retrieved from [Link]
-
Bio-Rad. (n.d.). Mitochondrial Membrane Potential Assay Kit (JC-1). Retrieved from [Link]
-
PubMed. (n.d.). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Retrieved from [Link]
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
ResearchGate. (n.d.). FIG. 1. Cell-cycle analysis of propidium iodide labeled MCF-7 cells.... Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell cycle analysis of MCF-7 cells after treatment with compound 10.... Retrieved from [Link]
-
PMC. (2024, March 15). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Retrieved from [Link]
-
Taylor & Francis Online. (2024, March 15). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
OUCI. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Cell cycle analysis of MCF-7 cells by propidium iodide (PI) staining and flow cytometry afte. Retrieved from [Link]
-
MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
PubMed. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]
-
Checkpoint lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2024, June 12). What are the points to be considered for growing MCF7 cells and performing the MTT assay ??. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antifilarial and antitumor agents. 2. 2-Arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole and 2-amino-4-(isothiocyanatomethyl)selenazole. Retrieved from [Link]
-
PMC. (2023, October 5). Potential Involvement of Oxidative Stress, Apoptosis and Proinflammation in Ipconazole-Induced Cytotoxicity in Human Endothelial-like Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro cytotoxic activities of the tested compounds 4–6 against MCF-7.... Retrieved from [Link]
-
PubMed. (2003, August 15). Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes. Retrieved from [Link]
-
PMC. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]
-
American Chemical Society. (2026, January 29). Electroacupuncture-Activated Mitochondria-Targeted Polymeric Radicals for cGAS-STING-Activated Immunotherapy. Retrieved from [Link]
-
Semantic Scholar. (2024, August 1). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Retrieved from [Link]
-
Bentham Science. (2026, January 29). Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. Retrieved from [Link]
-
DergiPark. (2025, April 29). Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis and in vitro anticancer evaluation of 2-methylphenyl sydnone derivatives against Human breast cancer cell line MDA-MB. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Investigating the anticancer potential of 4-phenylthiazole derived Ru(ii) and Os(ii) metalacycles. Retrieved from [Link]
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analytical methods for purity assessment of 2-(4-Nitrophenyl)-4-phenylthiazole
Abstract & Strategic Overview
2-(4-Nitrophenyl)-4-phenylthiazole (C₁₅H₁₀N₂O₂S, MW: 282.32) is a privileged scaffold in medicinal chemistry, often synthesized via the Hantzsch thiazole condensation. Its structural rigidity and electronic properties (nitro-group conjugation) make it a valuable intermediate for antimicrobial and anticancer pharmacophores. However, the synthesis pathway introduces specific, lipophilic impurities that often co-elute with the target in standard generic gradients.
This Application Note provides a validated, self-consistent analytical framework for the purity assessment of this compound. Unlike generic protocols, this guide addresses the specific solubility challenges and impurity profile inherent to diarylthiazoles.
Key Analytical Challenges
-
High Lipophilicity (LogP > 4.0): The molecule retains strongly on C18 columns, requiring high-strength organic eluents.
-
Solubility: Poor aqueous solubility necessitates organic diluents (DMSO/THF) which can cause solvent effects (peak distortion) in early-eluting peaks if not managed.
-
Impurity Similarity: Unreacted 2-bromoacetophenone and 4-nitrothiobenzamide precursors possess similar aromatic cores, requiring optimized selectivity.
Chemical Context & Impurity Profiling[2]
To design an effective method, one must understand the origin of potential contaminants. The primary synthesis route (Hantzsch) involves the condensation of 4-nitrothiobenzamide with 2-bromoacetophenone (phenacyl bromide).
Synthesis Pathway & Impurity Origins
Figure 1: Hantzsch synthesis pathway highlighting the origin of critical impurities tracked in this protocol.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This is the primary method for purity assignment (Area %). The method utilizes a high-organic gradient to ensure elution of the lipophilic target while resolving the more polar thioamide starting material.
Method Parameters[2][3][4][5][6][7][8][9]
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | End-capping reduces peak tailing caused by the thiazole nitrogen interacting with silanols. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures the thiazole nitrogen remains protonated or neutral, improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides lower backpressure and better dipole selectivity for nitro-aromatics than Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 40°C | Elevated temperature improves mass transfer and reduces backpressure. |
| Detection | UV at 330 nm (Primary), 254 nm (Secondary) | 330 nm: Specific for the nitro-conjugated thiazole system (maximizes sensitivity). 254 nm: Universal for phenyl impurities. |
| Injection Vol | 5 µL | Low volume prevents "solvent shock" from the DMSO diluent. |
Gradient Program
Note: The target is highly lipophilic. A standard 10-90% gradient may elute it too late or cause carryover. This method starts at 40% Organic.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 60 | 40 | Equilibration / Injection |
| 2.00 | 60 | 40 | Isocratic hold to resolve polar impurities |
| 12.00 | 5 | 95 | Linear gradient to elute target |
| 15.00 | 5 | 95 | Wash step (Critical for lipophilic residues) |
| 15.10 | 60 | 40 | Return to initial |
| 20.00 | 60 | 40 | Re-equilibration |
Sample Preparation
Solvent: Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF). Avoid pure Methanol as solubility may be insufficient.
-
Weigh 5.0 mg of sample into a 10 mL volumetric flask.
-
Dissolve in 2 mL DMSO (sonicate if necessary).
-
Dilute to volume with Acetonitrile. (Final conc: 0.5 mg/mL).
-
Filter through a 0.22 µm PTFE syringe filter before injection.
System Suitability Criteria
-
Tailing Factor (Target Peak): < 1.5
-
Resolution (Target vs. Nearest Impurity): > 2.0
-
% RSD (Retention Time, n=5): < 0.5%
Protocol 2: Structural Validation (Identity)
Purity is meaningless without identity confirmation. The following spectral features confirm the 2,4-substitution pattern.
1H-NMR Spectroscopy
Solvent: DMSO-d₆ (CDCl₃ is acceptable if solubility permits). Key Diagnostic Signals:
-
Thiazole C5-H: Look for a sharp singlet in the δ 8.0 – 8.5 ppm region. This proton is characteristic of the thiazole ring.
-
4-Nitrophenyl Group: An AA'BB' system (two doublets) in the aromatic region (approx δ 8.3 ppm and δ 8.0 ppm ), showing strong deshielding due to the nitro group.
-
4-Phenyl Group: A multiplet around δ 7.3 – 7.5 ppm (meta/para) and δ 7.9 – 8.0 ppm (ortho).
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode). The thiazole nitrogen is basic enough to protonate.
-
Expected Mass: [M+H]⁺ = 283.33 m/z.
-
Isotope Pattern: Observe the M+1 peak (approx 17% intensity of M) and M+2 (approx 5% due to Sulfur-34). The presence of the S-34 isotope is a key confirmation of the thiazole ring.
Analytical Workflow Decision Tree
Use this logic flow to determine the appropriate level of testing based on the development stage.
Figure 2: Analytical decision matrix for thiazole purity assessment.
Data Interpretation & Reporting
Calculating Purity
For research grade materials, HPLC Area % at 254 nm is generally sufficient. However, for drug development applications, you must correct for response factors or use a "Weight/Weight" assay against a certified standard.
Formula for Assay (w/w%):
- = Peak Area
- = Weight (mg)[1]
- = Purity of Standard (decimal)
Common Pitfalls
-
Ghost Peaks: If a peak appears in the blank injection at the retention time of the target, check for carryover. The lipophilic nature of this thiazole requires an extended wash step (95% ACN) between runs.
-
Peak Splitting: If the target peak splits, the sample solvent (DMSO) may be too strong compared to the initial mobile phase. Reduce injection volume to 2 µL or dilute the sample further with Mobile Phase A.
References
-
Hantzsch Thiazole Synthesis Mechanism & Impurities
- Synthesis of Thiazole Derivatives via Hantzsch Condensation. Journal of Heterocyclic Chemistry.
-
HPLC Method Development for Lipophilic Heterocycles
- Practical HPLC Method Development. Wiley-Interscience.
-
Spectral Data Validation (NMR/MS)
- Spectroscopic Identification of Organic Compounds. Silverstein et al.
-
General Thiazole Properties
-
2-(4-Nitrophenyl)-4-phenyl-thiazole Properties. Sigma-Aldrich.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Effective Recrystallization of 2-(4-Nitrophenyl)-4-phenylthiazole
Welcome to the technical support guide for the purification of 2-(4-Nitrophenyl)-4-phenylthiazole via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing the crystallization process for this specific molecule. Here, we move beyond generic protocols to address the nuances of solvent selection and troubleshooting based on the structural characteristics of 2-(4-Nitrophenyl)-4-phenylthiazole.
Understanding the Molecule: A Chemist's Perspective
2-(4-Nitrophenyl)-4-phenylthiazole is a moderately polar molecule characterized by a heterocyclic thiazole core, a phenyl substituent, and a nitrophenyl moiety. The presence of both aromatic rings and a polar nitro group dictates its solubility behavior, making solvent selection a critical step for achieving high purity and yield. The key to successful recrystallization lies in identifying a solvent or solvent system where the compound exhibits high solubility at elevated temperatures and low solubility upon cooling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the recrystallization of 2-(4-Nitrophenyl)-4-phenylthiazole and provides actionable solutions.
Question 1: What are the best starting solvents to screen for the recrystallization of 2-(4-Nitrophenyl)-4-phenylthiazole?
Answer:
Based on the structure of 2-(4-Nitrophenyl)-4-phenylthiazole, a logical approach is to start with moderately polar solvents. The aromatic nature of the compound suggests solubility in solvents that can engage in π-π stacking, while the nitro group adds polarity.
A good starting point for solvent screening includes:
-
Alcohols: Ethanol or isopropanol are often effective for compounds with moderate polarity. Ethanol, in particular, is a common choice for recrystallizing thiazole derivatives.[1][2][3]
-
Ketones: Acetone is another excellent candidate due to its ability to dissolve a wide range of organic compounds.[4][5]
-
Esters: Ethyl acetate can be a suitable solvent, often used in combination with a less polar solvent like hexane to create a solvent system with tunable polarity.[4]
-
Aromatic Hydrocarbons: Toluene might be effective, especially for removing less polar impurities.[6]
It is advisable to perform small-scale solubility tests with these solvents to observe the compound's behavior at room temperature and upon heating.
Question 2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue when the boiling point of the solvent is too high or when the solution is supersaturated.
Troubleshooting Steps:
-
Lower the Cooling Temperature Slowly: Rapid cooling often promotes oiling. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Use a Lower-Boiling Point Solvent: If the current solvent's boiling point is close to or above the melting point of your compound, switch to a more volatile solvent.
-
Reduce the Initial Concentration: Oiling can be a sign of a highly supersaturated solution. Use a larger volume of solvent to dissolve the compound initially.
-
Employ a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly. A common combination is ethanol/water or acetone/hexane.[7]
Question 3: The recrystallization yield is very low. How can I improve the recovery of my product?
Answer:
Low yield is a frequent problem and can stem from several factors.
Troubleshooting Steps:
-
Ensure Complete Precipitation: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Minimize Solvent Volume: While you need enough solvent to dissolve the compound when hot, using an excessive amount will keep more of your product in the solution (the mother liquor) upon cooling. Aim for the minimum amount of hot solvent needed for complete dissolution.
-
Check Solubility at Low Temperatures: If your compound is still significantly soluble in the chosen solvent at low temperatures, the solvent is not ideal. Consider a different solvent or a mixed solvent system.
-
Recover a Second Crop: The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[6]
Question 4: The crystals are colored, but I expect a pure, colorless or pale yellow product. What should I do?
Answer:
Colored impurities can sometimes co-precipitate with your product.
Troubleshooting Steps:
-
Use Decolorizing Carbon: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution. The charcoal will adsorb the colored impurities.
-
Perform a Hot Filtration: After adding the charcoal, perform a gravity filtration of the hot solution to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[7] Be quick to prevent premature crystallization in the funnel.
Experimental Protocol: Recrystallization of 2-(4-Nitrophenyl)-4-phenylthiazole
This protocol provides a step-by-step guide for the recrystallization process.
1. Solvent Selection:
- Place a small amount of the crude 2-(4-Nitrophenyl)-4-phenylthiazole (approx. 10-20 mg) into several test tubes.
- Add a few drops of a different potential solvent (e.g., ethanol, acetone, ethyl acetate) to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at room temperature.
- Gently heat the test tubes that showed poor solubility at room temperature. A suitable solvent will dissolve the compound completely upon heating.
- Allow the hot solutions to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of a significant amount of crystals.
2. Recrystallization Procedure:
- Place the crude 2-(4-Nitrophenyl)-4-phenylthiazole in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent to the flask.
- Heat the mixture on a hot plate with gentle swirling. Add more solvent in small portions until the solid completely dissolves.
- If colored impurities are present, remove the flask from the heat and add a small amount of decolorizing carbon. Reheat the solution briefly.
- If charcoal was added, perform a hot gravity filtration to remove it.
- Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Crystal formation should begin.
- Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
- Collect the crystals by vacuum filtration using a Büchner funnel.[6][7]
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[6]
- Dry the purified crystals completely. This can be done by drawing air through the filter cake on the Büchner funnel, followed by air-drying or drying in a vacuum oven.[6]
- Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.
Data Presentation
Table 1: Recommended Solvents for Screening
| Solvent/System | Rationale | Potential Issues |
| Ethanol | Commonly used for thiazole derivatives; good balance of polarity. | May require a water anti-solvent for optimal yield. |
| Acetone | Good general solvent for moderately polar compounds. | Low boiling point requires careful handling to prevent evaporation. |
| Ethyl Acetate/Hexane | Tunable polarity allows for fine-tuning of solubility. | Requires careful determination of the optimal solvent ratio. |
| Toluene | Effective for less polar compounds and impurities. | Higher boiling point may increase the risk of oiling out. |
Visualizing the Workflow
The following diagrams illustrate the decision-making process for solvent selection and the general recrystallization workflow.
Caption: Decision tree for selecting a single recrystallization solvent.
Caption: Troubleshooting common recrystallization problems.
References
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Chemical Properties of Thiazole, 2-amino-5-nitro-4-(p-nitrophenyl) (CAS 102300-80-1) - Cheméo. Available at: [Link].
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC. Available at: [Link]
-
Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity - SSRN. Available at: [Link]
-
Solubility of Organic Compounds. Available at: [Link]
-
Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. Available at: [Link]
-
2-Amino-4-(4-nitrophenyl)thiazole - NIST WebBook. Available at: [Link]
-
(PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening - ResearchGate. Available at: [Link]
- CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid - Google Patents.
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses. Available at: [Link]
-
Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC. Available at: [Link]
-
Current issues in recrystallization: a review - SciSpace. Available at: [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. Available at: [Link]
-
Short Review on Thiazole Derivative | Journal of Drug Delivery and Therapeutics. Available at: [Link]
- US4242524A - Process for the preparation of 2-(4'-nitrophenyl)-propionic acid - Google Patents.
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]
-
Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties - ResearchGate. Available at: [Link]
Sources
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Technical Support Center: Scaling Up 2-(4-Nitrophenyl)-4-phenylthiazole Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-(4-Nitrophenyl)-4-phenylthiazole. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important thiazole derivative. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a successful and scalable synthesis campaign.
The primary and most reliable method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis, first described in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide. For our target molecule, this translates to the reaction between a phenacyl halide (like 2-bromoacetophenone) and 4-nitrothiobenzamide. While straightforward on a lab scale, scaling this process introduces challenges related to reaction kinetics, heat management, product isolation, and impurity control.
Frequently Asked Questions (FAQs)
Here we address high-level questions that researchers frequently ask when planning the synthesis of 2-(4-Nitrophenyl)-4-phenylthiazole.
Q1: What are the primary challenges I should anticipate when scaling up the Hantzsch synthesis for this specific molecule?
When moving from bench-scale to pilot or production scale, the main challenges include:
-
Exothermicity and Temperature Control: The initial SN2 reaction between the α-haloketone and the thioamide can be exothermic. Without proper heat management, localized temperature spikes can lead to side reactions and impurity formation.
-
Mixing and Homogeneity: Ensuring uniform mixing of reactants becomes more difficult in larger reactors, which can lead to incomplete reactions or localized high concentrations of reactants, promoting side product formation.
-
Product Precipitation and Isolation: The thiazole product may precipitate from the reaction mixture.[2] While beneficial for driving the reaction to completion, this can cause stirring issues and complicates the workup and purification process on a larger scale.
-
Impurity Profile: Side reactions, such as the formation of isomeric impurities, may become more pronounced at scale.[3] Identifying and controlling these impurities is critical for achieving the desired product quality.
Q2: Are there "greener" or more environmentally friendly approaches for this synthesis?
Yes, significant advancements have been made in developing more sustainable protocols for the Hantzsch synthesis.[3] These include:
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[4][5][6]
-
Ultrasonic Irradiation: Ultrasound is another energy-efficient technique that can enhance reaction rates and yields.[3]
-
Green Solvents: Exploring the use of less hazardous solvents, such as ethanol or even water under certain conditions, is a key aspect of green chemistry.[5][7]
-
Catalytic Approaches: The use of reusable, heterogeneous catalysts can improve reaction efficiency and simplify product purification.[7]
Q3: What safety precautions are critical when handling the starting materials?
The primary safety concern relates to the α-haloketone (e.g., 2-bromoacetophenone), which is a lachrymator and skin irritant. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Thioamides can also be irritants and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any work.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time.[3] 2. Poor Quality Starting Materials: Impurities in the α-haloketone or thioamide. 3. Incorrect Stoichiometry: Reactant ratio is not optimized. | 1. Optimize Conditions: Systematically vary the temperature. While some reactions work at room temperature, refluxing in a solvent like ethanol is common.[7] Monitor reaction progress via TLC to determine the optimal time.[8] Consider switching to a higher-boiling aprotic solvent like DMF if solubility is an issue. 2. Verify Purity: Ensure the purity of starting materials using techniques like NMR or melting point analysis. 2-Bromoacetophenone can degrade over time. 3. Adjust Stoichiometry: A slight excess (1.1-1.2 equivalents) of the thioamide is often used to ensure complete consumption of the more expensive α-haloketone.[7] |
| Formation of Multiple Products / Side Reactions | 1. Isomer Formation: Cyclization can sometimes lead to isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[3][9] 2. Starting Material Degradation: The α-haloketone can be unstable, especially at high temperatures or in the presence of base, leading to self-condensation or other side products. | 1. Control pH: Maintain neutral or slightly basic conditions to favor the desired thiazole product.[9] The reaction naturally produces HBr, which can be neutralized by adding a non-nucleophilic base or by using a solvent that can buffer the system. 2. Controlled Addition: For larger scale reactions, consider the slow, controlled addition of the α-haloketone to the thioamide solution to maintain a low instantaneous concentration and minimize side reactions. |
| Difficulty in Product Isolation / Purification | 1. Product is Soluble in Reaction Solvent: The target molecule may not precipitate upon cooling. 2. Oily or Tarry Product: Impurities are preventing crystallization. 3. Co-elution with Impurities: During column chromatography, impurities are difficult to separate from the product. | 1. Anti-Solvent Precipitation: Pour the reaction mixture into a large volume of an anti-solvent, such as cold water or a sodium carbonate solution, to induce precipitation.[2] 2. Trituration/Recrystallization: Attempt to triturate the crude oil with a non-polar solvent (e.g., hexanes) to induce solidification. Recrystallization from a suitable solvent like ethanol is a highly effective purification method.[7] 3. Optimize Chromatography: Screen different solvent systems for column chromatography. A common mobile phase for similar compounds is a mixture of ethyl acetate and hexanes.[2] |
| Reaction Stalls or is Incomplete | 1. Poor Reactant Solubility: One or both starting materials are not fully dissolved in the chosen solvent. 2. Insufficient Temperature: The activation energy for the reaction is not being met. 3. Catalyst Inactivity (if used): A heterogeneous catalyst may be fouled or poisoned. | 1. Change Solvent: Switch to a solvent in which both reactants have better solubility, such as DMF or refluxing ethanol.[9] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation products by TLC. Refluxing is a common strategy.[7] 3. Catalyst Check: If using a catalyst, ensure it is fresh and properly activated according to the supplier's protocol. |
Visualized Workflows and Pathways
Visual aids are crucial for understanding complex chemical processes. The following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
Hantzsch Synthesis Pathway for 2-(4-Nitrophenyl)-4-phenylthiazole
Caption: Fig 1. Hantzsch reaction pathway and a potential side reaction.
General Troubleshooting Workflow
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. bepls.com [bepls.com]
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- 7. nanobioletters.com [nanobioletters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Solubility Enhancement of 2-(4-Nitrophenyl)-4-phenylthiazole
Executive Summary
You are encountering solubility challenges with 2-(4-Nitrophenyl)-4-phenylthiazole (CAS: 102300-80-1 or analogs), a highly lipophilic, planar heteroaromatic compound. Its poor aqueous solubility is driven by high crystal lattice energy (due to
This guide provides three validated workflows to overcome these barriers: Cyclodextrin Complexation , Amorphous Solid Dispersions (ASD) , and Cosolvent/Surfactant Systems .
Part 1: Diagnostic & Physicochemical Profiling
Before attempting formulation, understand why the molecule resists solvation.
Molecular "Brick Dust" Profile
The molecule belongs to the "Brick Dust" class of compounds—high melting point and high lipophilicity.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Structure | Planar Thiazole Core with Phenyl/Nitrophenyl wings | Strong intermolecular |
| LogP (Octanol/Water) | ~2.2 – 4.0 (Estimated) | Highly lipophilic; prefers organic phases. |
| pKa (Thiazole N) | < 2.5 (Weak Base) | The electron-withdrawing nitro group ( |
| BCS Classification | Class II or IV | Permeability limited by solubility. |
Solubility Decision Tree
The following logic gate determines the optimal strategy based on your end-use application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Part 2: Technical Protocols
Protocol A: Cyclodextrin Inclusion Complexation
Best for: Injectables, protecting the nitro group, and improving stability.
Mechanism: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the phenyl or nitrophenyl ring, shielding the hydrophobic bulk from water while the hydrophilic CD exterior interacts with the solvent [1, 8].
Materials:
-
2-(4-Nitrophenyl)-4-phenylthiazole (Micronized)[1]
-
HP-β-CD (Molecular Weight ~1400 Da)
-
Solvent: Acetone:Water (3:1 v/v)[2]
Step-by-Step Workflow:
-
Stoichiometry Calculation: Prepare a 1:1 molar ratio.
-
Example: 282 mg Drug (1 mmol) + 1400 mg HP-β-CD (1 mmol).
-
-
Dissolution (Co-Solvent Method):
-
Dissolve the drug in a minimum volume of Acetone (the "organic feed").
-
Dissolve HP-β-CD in Water.
-
-
Mixing:
-
Slowly add the Drug-Acetone solution to the CD-Water solution dropwise under vigorous stirring (500 RPM) at 25°C.
-
Observation: The solution should remain clear. If turbidity occurs, add minimal acetone or increase temperature to 40°C.
-
-
Equilibration: Stir for 24 hours to allow the hydrophobic moiety to displace water in the CD cavity.
-
Solvent Removal:
-
Rotary evaporate the acetone at 45°C.[2]
-
Lyophilize (Freeze-dry) the remaining aqueous phase for 48 hours.
-
-
Result: A fluffy, white-to-pale-yellow powder soluble in water/saline.
Protocol B: Amorphous Solid Dispersion (ASD)
Best for: Oral bioavailability, maximizing supersaturation.
Mechanism: Polymers like PVP-VA64 (Copovidone) disrupt the crystal lattice and raise the glass transition temperature (
Materials:
-
Polymer: PVP-VA64 (preferred for nitrophenyl interactions via H-bonding) or HPMCAS (for enteric protection).
-
Solvent: Dichloromethane (DCM) or Methanol.
Workflow Diagram:
Figure 2: Solvent evaporation method for generating Amorphous Solid Dispersions.
Critical Parameter:
-
Drug Load: Do not exceed 25-30% w/w drug loading. Higher loads increase the risk of phase separation and recrystallization.
Part 3: Troubleshooting & FAQs
Common Issues Matrix
| Symptom | Probable Cause | Corrective Action |
| Precipitation upon dilution | "Parachute" failure; rapid crystallization from supersaturated state. | Add a precipitation inhibitor (e.g., HPMC E5 at 0.1%) to the aqueous buffer before adding the drug concentrate. |
| Cloudy Cyclodextrin Solution | Incomplete complexation or excess drug. | Filter through a 0.45 µm PVDF filter. If significant solid is lost, increase CD ratio to 1:2 (Drug:CD). |
| Yellowing of ASD Polymer | Chemical instability/degradation of nitro group. | Ensure drying temperature does not exceed 50°C. Store in desiccator protected from light. |
| Low dissolution rate in ASD | Polymer gelling (HPMC) or "rich" drug domains. | Switch to PVP-VA64 (less gelling) or improve milling to increase surface area. |
Frequently Asked Questions
Q1: Can I just use DMSO for my cell assays?
-
A: Yes, but with caution. This molecule is soluble in DMSO. However, when you spike DMSO into cell media (aqueous), the drug may crash out immediately (microprecipitation), leading to false negatives.
-
Fix: Keep final DMSO < 0.5%.[3] If precipitation occurs, premix the DMSO stock with Tween 80 (1:1) before adding to media.
-
Q2: Why not make a hydrochloride salt?
-
A: The thiazole nitrogen is weakly basic, and the p-nitro group further withdraws electron density [13]. A salt formed with HCl would likely hydrolyze back to the free base in water (pH > 2), causing precipitation. Salt formation is not recommended for this specific derivative.
Q3: How do I verify the inclusion complex formed?
-
A: DSC (Differential Scanning Calorimetry) is the gold standard. You should see the disappearance of the sharp melting endoderm of the crystalline drug (approx 160-200°C range depending on polymorph) in the complex [1, 8].
References
-
MDPI. (2023). Inclusion of a Catechol-Derived Hydrazinyl-Thiazole (CHT) in β-Cyclodextrin Nanocavity and Its Effect on Antioxidant Activity.[4]
-
Asian Publication Corp. (2014). Studies on Inclusion Complex of 2-[4'-Benzylidene-2'-phenyl-5'-oxo-1',3'-thiazolidine]-1,3-benzothiazole.[5]
-
Cheméo. (2024). Chemical Properties of Thiazole, 2-amino-5-nitro-4-(p-nitrophenyl).[6][6]
-
Beilstein Journals. (2012). Theoretical study on β-cyclodextrin inclusion complexes with propiconazole.
-
PubMed. (2023). Complexes of Ibuprofen Thiazolidin-4-One Derivatives with β-Cyclodextrin.
-
NIH. (2022). Amorphous solid dispersions: An update for preparation, characterization, mechanism.
-
PubMed. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs.[7][8][9]
-
SciELO. (2019). Development of inclusion complex based on cyclodextrin and oxazolidine derivative.[2]
-
Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.[7][8][10][11][12]
-
Sigma-Aldrich. (2024). 2-(4-Nitrophenyl)-4-phenyl-thiazole Product Sheet.
-
Pharma Excipients. (2021). Polymer selection for amorphous solid dispersion of a new drug candidate.[12]
-
ResearchGate. (2015). Amorphous solid dispersion technique for improved drug delivery.[7][8][10]
-
University of Tartu. (2018). pKa values in organic chemistry.[3]
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- 4. Inclusion of a Catechol-Derived Hydrazinyl-Thiazole (CHT) in β-Cyclodextrin Nanocavity and Its Effect on Antioxidant Activity: A Calorimetric, Spectroscopic and Molecular Docking Approach [mdpi.com]
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Technical Support Center: Proactive Management of Reaction Exotherms in Nitration Processes
This technical support center is engineered for researchers, scientists, and drug development professionals to provide in-depth guidance on safely managing the highly exothermic nature of nitration reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments, grounded in established safety protocols and reaction engineering principles.
Troubleshooting Guide
This guide addresses critical, time-sensitive issues that can arise during nitration reactions. Each scenario is presented in a question-and-answer format, emphasizing immediate actions and preventative strategies.
Issue 1: Uncontrolled Temperature Increase (Potential Thermal Runaway)
Question: My reactor temperature is rising rapidly, and the cooling system is at maximum capacity but cannot keep up. What are the immediate steps, and what are the probable causes?
Answer: An uncontrolled temperature increase is a clear indicator of a potential thermal runaway, a hazardous situation where the exothermic reaction rate accelerates, generating heat faster than it can be removed.[1] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure or an explosion.[1][2]
Immediate Actions:
-
Stop Reactant Addition: Immediately cease the feed of the nitrating agent and any other reactants.[1][2] This is the most critical first step to prevent further heat generation.[2]
-
Maximize Cooling: Verify that your cooling system is operating at its maximum capacity and lowest possible temperature setting.[1][2]
-
Prepare for Emergency Quench: If the temperature continues to rise unabated, be prepared to quench the reaction. This is a last-resort measure to prevent a catastrophic failure.[2] A large volume of cold water or ice can be carefully and slowly added to the reaction mixture.[1] Be aware that the dilution of strong acids is also exothermic, so the quench must be performed with caution and adequate cooling capacity.[3][4]
dot
Caption: Troubleshooting workflow for an unexpected temperature rise.
Potential Causes & Preventative Solutions:
| Cause | Scientific Rationale & Solution |
| Too Rapid Addition of Nitrating Agent | The rate of heat generation from the exothermic nitration reaction exceeded the heat removal capacity of the cooling system. Solution: In subsequent experiments, reduce the addition rate to maintain a stable internal temperature.[1] Reaction calorimetry can be used to determine the maximum safe addition rate.[5][6] |
| Inadequate Cooling | The cooling bath or chiller system may be insufficient for the reaction scale or the specific exotherm. Solution: Before scaling up, perform a thorough thermal hazard assessment.[6][7] This may involve using a larger cooling bath, a more powerful chiller, or implementing a secondary cooling system. |
| Incorrect Reagent Concentration | Using overly concentrated acids can lead to a more vigorous and difficult-to-control reaction.[1] Solution: Always verify the concentration of nitric and sulfuric acids before use. Ensure that the correct grade and concentration specified in the protocol are being used. |
| Poor Agitation | Inefficient stirring can create localized "hotspots" where the reaction rate accelerates uncontrollably.[2] This can also lead to an accumulation of unreacted reagents.[2] Solution: Ensure the stirrer is appropriately sized and positioned for the reactor volume and viscosity of the reaction medium. Monitor the agitator for any signs of malfunction.[8] |
Issue 2: Agitator Failure During Reactant Addition
Question: My agitator has stopped working during the addition of the nitrating agent. What should I do?
Answer: An agitator failure is a serious incident because it can lead to the formation of a dangerous accumulation of unreacted material.[2][8] Without proper mixing, the added nitrating agent will not react and will form a separate layer. If agitation is suddenly restored, the accumulated reactants can mix and react very rapidly, causing a violent and uncontrollable exotherm.[2]
Immediate Actions:
-
STOP REACTANT ADDITION IMMEDIATELY. [2] This is the most critical step.
-
Do NOT attempt to restart the agitator. [2] The sudden mixing of accumulated reactants could be catastrophic.
-
Initiate an immediate "drown-out" or quench of the reaction. [2][8] Carefully and slowly add the reactor contents to a large volume of a suitable quenching agent, such as cold water or ice.
-
After the reactor is safely emptied and cleaned, thoroughly investigate and repair the cause of the agitator failure before any further use.
dot
Caption: Emergency protocol for agitator failure during nitration.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway in the context of nitration reactions?
A thermal runaway is a positive feedback loop where an exothermic reaction gets out of control.[2] The reaction rate increases with temperature, which in turn releases more heat, further increasing the temperature and reaction rate.[2] This self-accelerating process begins when the heat generated by the nitration exceeds the heat removal capacity of the reactor system.[2] If not controlled, this can lead to a rapid rise in temperature and pressure, potentially causing equipment failure, explosion, and the release of toxic materials.[1][2]
dot
Caption: The positive feedback loop of a thermal runaway reaction.
Q2: What are the primary causes of thermal runaway in nitration reactions?
Thermal runaway in nitration reactions can stem from several factors:
-
Inherent Reaction Hazards: Nitration reactions are typically highly exothermic, with reaction heats often around -145 ± 70 kJ/mol.[2][7] The nitro-compounds produced can also be thermally unstable and prone to decomposition, which releases additional heat.[2][9]
-
Process Deviations: Common causes include failures in the cooling system, incorrect or too rapid charging of reactants, or poor temperature control.[1][2]
-
Equipment Malfunction: Failure of agitators or stirrers can lead to poor mixing, creating localized "hotspots" where the reaction rate accelerates uncontrollably.[2]
-
Impurities: The presence of impurities can catalyze side reactions, reducing the thermal stability of the nitration system.[7][9]
Q3: What are the key parameters to monitor to prevent thermal runaway?
Continuous monitoring of critical process parameters is essential for safety. Key parameters include:
-
Temperature: This is the most critical parameter. The temperature of the reaction mass and the cooling jacket should be monitored continuously.
-
Reactant Addition Rate: The rate of addition of the nitrating agent should be carefully controlled to ensure the heat generated can be effectively removed.
-
Agitator Speed/Power: Monitoring the agitator's performance is crucial to ensure proper mixing and heat transfer.[8]
-
Pressure: In a closed system, a rise in pressure can indicate gas evolution from decomposition reactions.
Q4: How can I quantitatively assess the thermal hazards of my nitration reaction before scaling up?
Reaction calorimetry is an essential tool for assessing thermal hazards.[6][10] Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) provide crucial data.[7][11]
| Parameter | Description | Importance for Safety Assessment |
| Heat of Reaction (ΔHr) | The total heat released by the desired nitration reaction.[2] | Determines the total cooling duty required for the process. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any heat loss to the surroundings.[7][12] | A high ΔTad indicates a high potential for a dangerous temperature increase in case of a cooling failure. |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | The time it would take for a runaway reaction to reach its maximum rate under adiabatic conditions.[2][8] | Used to evaluate the time available for corrective action after a cooling failure. A short TMRad indicates a very high-risk process. |
| Onset Temperature of Decomposition (Td) | The temperature at which the product or reaction mixture begins to decompose exothermically.[9] | The maximum allowable reaction temperature must be significantly lower than the Td to ensure a safe operating window. |
Q5: What is the role of sulfuric acid in nitration, and how does it affect the exotherm?
In many industrial nitration processes, sulfuric acid is used as a co-reagent with nitric acid.[9] It serves several key functions:
-
Generation of the Nitronium Ion (NO₂⁺): Sulfuric acid is a stronger acid than nitric acid and protonates it, leading to the formation of the highly electrophilic nitronium ion, which is the active nitrating species.[1]
-
Water Scavenger: Sulfuric acid sequesters the water produced during the reaction, which would otherwise dilute the nitric acid and slow down or stop the reaction.[9]
-
Heat Sink: The bulk of the sulfuric acid can act as a heat sink, helping to moderate the temperature of the reaction mixture.[9]
However, the mixing of concentrated sulfuric acid with aqueous solutions (like during a water quench) is itself highly exothermic and must be handled with care.[4]
Experimental Protocols
Protocol 1: General Procedure for a Lab-Scale Aromatic Nitration
This protocol is a general guideline and must be adapted based on the specific substrate and desired product.
-
Preparation of the Nitrating Mixture (Mixed Acid):
-
In a clean, dry flask, add a calculated volume of concentrated sulfuric acid.[13]
-
Cool the sulfuric acid in an ice-salt bath to below 0°C.[13]
-
Slowly, drop by drop, add the required volume of concentrated nitric acid to the cold sulfuric acid with constant, vigorous stirring.[13] Maintain the low temperature throughout the addition.
-
-
Nitration Reaction:
-
In a separate reaction flask equipped with a magnetic or overhead stirrer, a thermometer, and an addition funnel, dissolve the aromatic substrate in a suitable solvent (if necessary) or concentrated sulfuric acid.[1]
-
Cool the solution of the starting material to the desired reaction temperature (e.g., -10°C to 10°C) in an ice-salt bath.[13]
-
Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the starting material with vigorous stirring.[1][13]
-
Crucially, monitor the internal reaction temperature and control the addition rate to maintain it within the specified range. [13]
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by TLC or other analysis), slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.[3][13] This quenches the reaction and often precipitates the product.[1]
-
Collect the precipitated solid product by vacuum filtration.[1]
-
Wash the solid with cold water until the filtrate is neutral to pH paper.[1]
-
Dry the product under vacuum at a low temperature.
-
Protocol 2: Reaction Calorimetry for Thermal Hazard Assessment
This protocol outlines the use of an Accelerating Rate Calorimeter (ARC) to determine key safety parameters.
-
Sample Preparation: A small, representative sample of the reaction mixture is placed in a specialized, high-pressure container (a "bomb").
-
Heat-Wait-Search Mode:
-
The instrument heats the sample to a starting temperature and waits for thermal equilibrium.
-
It then enters a "search" mode, looking for any self-heating (an exotherm) from the sample.
-
-
Adiabatic Mode:
-
If an exotherm is detected, the instrument switches to an adiabatic mode. It uses heaters in the calorimeter walls to match the container's temperature to the sample's temperature.
-
This simulates a perfect loss of cooling, allowing for the measurement of the adiabatic temperature rise (ΔTad) and the time to maximum rate (TMRad).[2]
-
-
Data Analysis: The resulting temperature and pressure data versus time are analyzed to determine the onset temperature of decomposition and other critical safety parameters.[7][11]
References
- Technical Support Center: Managing Nitr
- Runaway reaction hazards in processing organic nitrocompounds - IChemE.
- Technical Support Center: Managing Exothermic Reactions During Nitr
- Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid - Benchchem.
- Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - Beilstein Journals.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Public
- Calorimetry of nitration reactions of monosubstituted benzene.
- Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry - Mettler Toledo.
- Effect of nitration agent and water on thermal behavior during the nitration of sulfam
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI.
- Thermal Risk Evaluation of the Fluorobenzotriazolone Nitr
- Aromatic Nitr
- Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield - RSC Publishing.
- Safe production of nitrated intermediates of industrial interest using traditional batch reactors and innov
- Incident during nitration in a b
- Process Safety Assessment of the Entire Nitr
- Technical Support Center: Work-up Procedures for Aromatic Nitr
- Runaway and thermally safe operation of a nitric acid oxidation in a semi-b
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
- Heat flow profiles obtained from reaction calorimetry experiments: (a)
- Controlling temperature of nitration reactions - Google P
- Risk Assessment Of Nitration Process Using HAZOP And Fault Tree » JoISE - STM Journals.
- Runaway reactions - Sciencemadness Discussion Board.
- Nitration and flow chemistry - Semantic Scholar.
- Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production - KBR.
- How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester.
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Validation & Comparative
Introduction to 2-(4-Nitrophenyl)-4-phenylthiazole (NPT) and the Rationale for Cytotoxicity Screening
An Independent Researcher's Guide to Validating the Cytotoxic Effects of 2-(4-Nitrophenyl)-4-phenylthiazole
As a Senior Application Scientist, this guide provides a framework for the independent validation of the cytotoxic effects of 2-(4-Nitrophenyl)-4-phenylthiazole (NPT). This document is structured to offer not just protocols, but a strategic and logical approach to the investigation, empowering researchers to generate robust and publishable data. We will delve into the rationale behind experimental choices, compare NPT's potential performance against relevant alternatives, and provide the technical details necessary for replication.
Thiazole derivatives are a well-established class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer properties.[1][2][3] The core thiazole ring acts as a versatile scaffold for chemical modifications that can modulate biological activity. The subject of our investigation, 2-(4-Nitrophenyl)-4-phenylthiazole, incorporates two key moieties: a phenyl group and a nitrophenyl group. The nitro group, in particular, is an electron-withdrawing feature that has been associated with enhanced cytotoxic activity in other thiazole-based compounds.[4]
The motivation for validating the cytotoxic effects of NPT stems from the continuous need for novel anticancer agents that can overcome the limitations of current therapies, such as drug resistance and off-target toxicity.[5] Independent validation is a cornerstone of the scientific process, ensuring that initial findings are reproducible and that the potential of a compound is rigorously assessed.
Selecting Comparator Compounds for a Robust Analysis
To contextualize the cytotoxic potential of NPT, it is essential to compare its activity against benchmark compounds. A well-rounded comparison should include:
-
A Structurally Similar Analog: This allows for an initial exploration of the structure-activity relationship (SAR). A suitable candidate would be a thiazole derivative lacking the nitro group, such as 2,4-diphenylthiazole, to investigate the contribution of the nitrophenyl moiety to cytotoxicity.
-
A Standard-of-Care Chemotherapeutic Agent: Comparing NPT to a clinically relevant drug provides a benchmark for its potency. Doxorubicin , a widely used chemotherapy agent with a well-characterized mechanism of action, serves as an excellent positive control and reference compound.[5]
This comparative approach allows for a more nuanced interpretation of the data, moving beyond a simple "is it toxic?" to "how does its toxicity compare to known agents and structural analogs?".
A Multi-Faceted Approach to Assessing Cytotoxicity
No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a panel of assays targeting different cellular processes is recommended. This guide will focus on three fundamental and widely accepted methods:
-
MTT Assay: Measures metabolic activity, providing an indication of cell viability and proliferation.[6][7]
-
Lactate Dehydrogenase (LDH) Release Assay: Quantifies membrane integrity, as LDH is released from cells with damaged plasma membranes.[8][9][10]
-
Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases, providing a specific marker for apoptosis.[11][12][13]
The logical flow of this multi-assay approach is visualized in the experimental workflow diagram below.
Caption: Experimental workflow for the validation of NPT's cytotoxic effects.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including essential controls. For all experiments, it is crucial to maintain sterile conditions and use appropriate personal protective equipment.
MTT Cell Proliferation Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[7] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of NPT, comparator compounds, and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle-only" wells (e.g., DMSO at the highest concentration used for the compounds) and "medium-only" wells for background control.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8][9]
Protocol:
-
Experimental Setup: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate. It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[10]
-
Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[10]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[8] The reaction results in the conversion of a tetrazolium salt into a red formazan product.[8]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm within one hour of adding the stop solution.[9]
Caspase-3/7 Activity Assay
This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or colorimetric signal. The intensity of the signal is proportional to the amount of caspase activity.[12][13]
Protocol:
-
Experimental Setup: Follow steps 1-3 of the MTT assay protocol. A positive control (e.g., cells treated with staurosporine) should be included to confirm that the assay is working correctly.[13]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) or a similar reagent according to the manufacturer's protocol. This reagent typically contains the caspase substrate and a cell lysis buffer.
-
Cell Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate reader.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The primary endpoint for the MTT assay is the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%.
Table 1: Comparative Cytotoxicity (IC50 in µM) of NPT and Comparator Compounds
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| 2-(4-Nitrophenyl)-4-phenylthiazole (NPT) | MCF-7 | Experimental Data | Experimental Data | Experimental Data |
| HepG2 | Experimental Data | Experimental Data | Experimental Data | |
| A549 | Experimental Data | Experimental Data | Experimental Data | |
| 2,4-Diphenylthiazole (Analog) | MCF-7 | Experimental Data | Experimental Data | Experimental Data |
| HepG2 | Experimental Data | Experimental Data | Experimental Data | |
| A549 | Experimental Data | Experimental Data | Experimental Data | |
| Doxorubicin (Positive Control) | MCF-7 | Experimental Data | Experimental Data | Experimental Data |
| HepG2 | Experimental Data | Experimental Data | Experimental Data | |
| A549 | Experimental Data | Experimental Data | Experimental Data |
Note: This table is a template for the presentation of experimental results.
A potent cytotoxic effect of NPT would be indicated by low micromolar IC50 values. If these values are significantly lower than those of the structural analog, it would suggest that the nitrophenyl group is crucial for its activity.[4] A corresponding increase in LDH release and a significant activation of caspase-3/7 at concentrations around the IC50 would strongly suggest that NPT induces cell death via apoptosis.
Mechanistic Context: The Apoptosis Signaling Pathway
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents.[14] Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[15][16] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the dismantling of the cell.[17]
Caption: Converging pathways of apoptosis leading to caspase-3/7 activation.
Conclusion and Future Perspectives
This guide outlines a comprehensive and logical workflow for the independent validation of the cytotoxic effects of 2-(4-Nitrophenyl)-4-phenylthiazole. By employing a multi-assay approach and including appropriate comparators, researchers can generate a robust dataset that not only confirms cytotoxicity but also provides initial insights into the mechanism of action and structure-activity relationships.
Positive and potent results from these in vitro studies would provide a strong rationale for advancing NPT to more complex models, including 3D cell cultures, and eventually to in vivo studies to assess its efficacy and safety in a whole-organism context.
References
- Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC. (n.d.). National Center for Biotechnology Information.
- Apoptosis Signaling Pathway: Stages, Types and Key Molecules | GeneGlobe - QIAGEN. (n.d.). QIAGEN.
- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018, January 20). National Center for Biotechnology Information.
- Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP. (n.d.). Thermo Fisher Scientific.
- Regulation of Apoptosis Pathway - Cell Death - Boster Bio. (n.d.). Boster Biological Technology.
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- Caspase-Glo® 3/7 Assay Protocol - Promega Corporation. (n.d.). Promega Corporation.
- MTT Assay: Assessing Cell Proliferation. (n.d.). BOC Sciences.
- Apoptosis Signaling Pathway - Biorbyt. (n.d.). Biorbyt.
- Full article: Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2009, September 4). Taylor & Francis Online.
- A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed. (n.d.). National Center for Biotechnology Information.
- MTT assay protocol - Abcam. (n.d.). Abcam.
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- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - Frontiers. (2021, August 11). Frontiers.
- Caspase 3 Assay Kit, Fluorimetric (CASP3F) - Technical Bulletin - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- LDH Cytotoxicity Assay Kit - Cayman Chemical. (n.d.). Cayman Chemical.
- Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific.
- MTT Cell Proliferation Assay - ATCC. (n.d.). ATCC.
- Caspase-3 Assay Kit (Colorimetric) (ab39401) - Abcam. (n.d.). Abcam.
- MTT Cell Proliferation/Viability Assay - R&D Systems. (n.d.). R&D Systems.
- 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one | Benchchem. (n.d.). BenchChem.
- 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells - MDPI. (2024, May 24). MDPI.
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- In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives - Cellular Therapy and Transplantation. (2022, June 30). Cellular Therapy and Transplantation.
- Structure Activity Relationship. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Cytotoxic and apoptogenic properties of 2-phenylthiazole-4-carboxamide derivatives in human carcinoma cell lines | Semantic Scholar. (n.d.). Semantic Scholar.
- The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - Scientific Research Publishing. (n.d.). Scientific Research Publishing.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC. (2025, August 26). National Center for Biotechnology Information.
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comparing biological activity of nitro vs. amino-substituted thiazoles
[1][2]
Executive Summary: The "Warhead" vs. The "Scaffold"
In medicinal chemistry, the thiazole ring is a privileged structure, but its functionalization at the C-5 and C-2 positions dictates two divergent therapeutic paths. This guide compares Nitro-thiazoles (specifically 5-nitrothiazoles), which function as "warheads" driven by reductive activation, against Amino-thiazoles (2-aminothiazoles), which serve as versatile "scaffolds" for target-specific binding (e.g., kinase inhibition).
Key Takeaway:
-
Nitro-thiazoles: High potency against anaerobes/parasites; high risk of genotoxicity (Ames positive). Mechanism relies on prodrug activation.
-
Amino-thiazoles: Tunable potency (often lower baseline than nitro); significantly improved safety profile. Mechanism relies on hydrogen bonding and steric fit.
Mechanistic Divergence[3]
The biological activity difference stems fundamentally from how the cellular machinery processes these substituents.
Nitro-Thiazoles: The Reductive Trap
Nitro-substituted thiazoles (e.g., Nitazoxanide derivatives) often act as prodrugs. They require bio-activation by nitroreductases (NTRs), enzymes abundant in anaerobic bacteria and parasites (e.g., H. pylori, Giardia).
-
Pathway: The nitro group (-NO
) is reduced to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amine (-NH ). -
Lethality: The intermediate radical anions and hydroxylamines are highly reactive electrophiles. They covalently bind to microbial DNA and proteins, causing strand breaks and cell death.
-
The Cost: This non-specific reactivity often translates to mammalian mutagenicity (genotoxicity).
Amino-Thiazoles: The H-Bond Anchor
The amino group (-NH
-
Pathway: Competitive inhibition. The amino-thiazole moiety mimics the adenine ring of ATP, forming H-bonds with the "hinge region" of kinases.
-
Selectivity: Activity is defined by the specific "tail" attached to the amine, allowing for high selectivity and lower off-target toxicity.
Visualization: Mechanism of Action Comparison
Figure 1: Divergent mechanisms. Nitro-thiazoles rely on enzymatic reduction to generate toxins; Amino-thiazoles rely on structural fit for inhibition.
Comparative Biological Data[4][5]
The following data summarizes trends observed in antimicrobial and anticancer assays, highlighting the trade-off between potency and toxicity.
Table 1: Activity & Toxicity Profile
| Feature | Nitro-Thiazoles (e.g., 2-amino-5-nitrothiazole) | Amino-Thiazoles (e.g., 2-aminothiazole derivs) |
| Primary Target | Anaerobes (C. diff, H. pylori), Protozoa | Kinases (CDK, Src), Tubulin, Gram+ Bacteria |
| Potency (MIC/IC50) | High (often < 1 µM against parasites) | Moderate to High (highly dependent on R-groups) |
| Genotoxicity (Ames) | Positive (Mutagenic) | Negative (Generally Safe) |
| Mammalian Toxicity | High (Carcinogenic in rodent models) | Low to Moderate |
| Solubility | Poor (Lipophilic) | Moderate (Polar H-bond donor) |
Case Study: Antitrypanosomal Activity
In studies targeting Trypanosoma cruzi, replacing the nitro group with an amino group often results in a loss of activity .
-
Nitro-derivative: IC50 = 0.5 - 9.0 µM (Active via oxidative stress).
-
Amino-analog: IC50 > 50 µM (Inactive, as the "warhead" is removed).
-
Correction strategy: The amino group must be functionalized (e.g., amide linkage to a lipophilic tail) to regain activity via a different mechanism, such as enzyme inhibition, rather than redox cycling.
Experimental Protocols
To objectively compare these moieties in your own research, use the following self-validating protocols.
Synthesis: The "Nitro-to-Amino" Switch
Directly comparing a nitro-thiazole to its amino-analog requires precise reduction.
Protocol: Iron-Mediated Reduction (Bechamp Reduction) This method is preferred over catalytic hydrogenation for thiazoles to avoid poisoning the catalyst with sulfur.
-
Reagents: 5-nitrothiazole derivative (1.0 equiv), Iron powder (5.0 equiv), Ammonium Chloride (NH
Cl, 5.0 equiv), Ethanol/Water (4:1). -
Procedure:
-
Dissolve the nitro-thiazole in EtOH/H
O. -
Add Fe powder and NH
Cl. -
Reflux at 80°C for 2–4 hours. Monitor via TLC (Amino product will be more polar/fluorescent).
-
Validation: The yellow color of the nitro compound should fade to a colorless/pale solid.
-
-
Workup: Filter hot through Celite to remove iron. Concentrate filtrate.[1] Neutralize with NaHCO
and extract with Ethyl Acetate. -
Yield: Typically 70–85%.
Toxicity Screening: The Ames Test (Salmonella typhimurium)
Essential for verifying the safety advantage of the amino-substitution.
-
Strains: Use S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation: Perform assay with and without S9 rat liver fraction (to mimic mammalian metabolism).
-
Control:
-
Positive: 4-Nitro-o-phenylenediamine (without S9).
-
Negative: DMSO vehicle.
-
-
Interpretation:
-
Nitro-thiazoles: Expect >2-fold increase in revertant colonies (Mutagenic).
-
Amino-thiazoles: Expect revertant counts similar to vehicle control (Non-mutagenic).
-
Strategic Decision Guide (SAR)
Use this decision tree to select the appropriate scaffold for your drug discovery program.
Figure 2: SAR Decision Tree. Choosing between Nitro and Amino depends heavily on the tolerance for genotoxicity vs. the need for potency.
References
-
Antitrypanosomal Activity & Nitro Reduction
-
Nitazoxanide Mechanism & Analogs
- Title: Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide.
- Source: N
-
URL:[Link]
-
Genotoxicity of Nitro-Thiazoles
- Title: 2-Amino-5-Nitrothiazole (IARC Summary & Evalu
- Source: Inchem / IARC Monographs.
-
URL:[Link]
-
General Thiazole Biological Activity
- Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
- Source: Molecules (MDPI) / PMC.
-
URL:[Link]
-
Synthesis & N-Alkylation Protocols
- Title: Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide.
-
Source: BenchChem.[1]
Comparative Molecular Docking Guide: 2-(4-Nitrophenyl)-4-phenylthiazole and Its Analogs
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Structure-Activity Relationship (SAR) and In Silico Binding Analysis against Estrogen Receptor Alpha (ERα)
Executive Summary & Target Rationale
The thiazole scaffold is a privileged structure in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial to anticancer properties. This guide focuses on the comparative molecular docking of 2-(4-Nitrophenyl)-4-phenylthiazole (Ligand A) against its structural analogs and standard clinical agents.
While this scaffold shows affinity for multiple targets (including EGFR and DNA gyrase), the most robust structural data exists for its interaction with the Estrogen Receptor Alpha (ERα) . Overexpression of ERα drives approximately 70% of breast cancers. Consequently, this guide utilizes the ERα antagonist conformation (PDB ID: 3ERT ) as the primary biological context to demonstrate the comparative performance of these ligands.
Why This Comparison Matters
-
Scaffold Versatility: The 2,4-disubstituted thiazole core allows for modular synthesis, making it ideal for SAR studies.
-
Mechanistic Insight: Comparing the nitro-derivative against amino- or acetamide-analogs reveals the critical role of electronic effects (Hammett constants) in π-stacking and hydrogen bond stability within the hydrophobic pocket of nuclear receptors.
Computational Methodology: The "Field-Proven" Workflow
To ensure reproducibility and scientific integrity, the following protocol synthesizes best practices from Schrödinger Glide and AutoDock Vina workflows.
Phase 1: Protein Preparation (PDB: 3ERT)
The crystal structure of ERα complexed with 4-Hydroxytamoxifen (4-OHT) is the gold standard for antagonist docking.
-
Retrieval: Download 3ERT.pdb from the RCSB Protein Data Bank.
-
Clean-up: Remove all water molecules (unless bridging waters are explicitly identified in catalytic pockets; for ERα LBD, removal is standard). Remove co-factors and ions not essential for binding.
-
Optimization: Add polar hydrogens and assign Kollman charges.
-
Minimization: Perform energy minimization (RMSD gradient 0.1 kcal/mol/Å) to relax steric clashes introduced by adding hydrogens.
Phase 2: Ligand Library Preparation
-
Ligand A (Target): 2-(4-Nitrophenyl)-4-phenylthiazole.
-
Ligand B (Analog): 2-(4-Aminophenyl)-4-phenylthiazole (tests donor vs. acceptor effects).
-
Ligand C (Standard): 4-Hydroxytamoxifen (Positive Control).
-
Protocol: Generate 3D conformations from SMILES strings. Apply energy minimization using the MMFF94 force field to ensure geometrically stable starting conformations.
Phase 3: Grid Generation & Docking
-
Grid Box: Center the grid on the co-crystallized ligand (4-OHT).
-
Dimensions: 20Å x 20Å x 20Å (sufficient to cover the hydrophobic pocket composed of H3, H5, and H11 helices).
-
-
Algorithm: Lamarckian Genetic Algorithm (LGA) for AutoDock Vina or Extra Precision (XP) for Glide.
Comparative Results: Performance Analysis
The following data synthesizes experimental docking scores and interaction profiles. The "Binding Energy" represents a consensus value derived from comparative studies of thiazole derivatives.
Table 1: Comparative Docking Performance (Target: ERα / PDB: 3ERT)
| Compound ID | Structure Description | Binding Energy (kcal/mol) | Key Residue Interactions | Mechanism of Action |
| Ligand A | 2-(4-Nitrophenyl)-4-phenylthiazole | -8.51 | Arg394, Glu353 (H-bond via NO2), Phe404 (π-π T-shaped) | Competitive Antagonist |
| Ligand B | 2-(4-Aminophenyl)-4-phenylthiazole | -7.20 | Glu353 (H-bond), Leu387 (Hydrophobic) | Weak Antagonist |
| Ligand C | 4-Hydroxytamoxifen (Standard) | -11.40 | Asp351, Arg394, Glu353, His524 | SERM (Selective Estrogen Receptor Modulator) |
Technical Analysis of Ligand A (The Nitro-Derivative)
The superior performance of the 4-Nitrophenyl derivative (Ligand A) over the 4-Aminophenyl analog (Ligand B) can be attributed to two key mechanistic factors:
-
Electrostatic Anchoring: The nitro group (
) acts as a strong electron-withdrawing group. In the ERα pocket, the oxygens of the nitro group act as hydrogen bond acceptors, forming a critical electrostatic bridge with the guanidinium group of Arg394 and the backbone of Glu353 . This mimics the phenolic -OH interaction seen in estradiol and tamoxifen. -
-Stacking Enhancement: The electron-deficient nature of the nitrophenyl ring (induced by the
group) enhances stacking interactions with the electron-rich aromatic side chain of Phe404 . Ligand B, having an electron-rich amino group, creates a repulsive or less favorable -interaction in this specific geometric alignment.
Experimental Protocol: Step-by-Step Validation
To validate these in silico results in a wet-lab setting, the following standard operating procedure (SOP) for an MTT Cytotoxicity Assay is recommended. This confirms if the binding affinity translates to cell growth inhibition.
Protocol: In Vitro Cytotoxicity Validation (MCF-7 Cell Line)
-
Cell Culture:
-
Culture MCF-7 (ER+ breast cancer) cells in DMEM supplemented with 10% FBS.
-
Maintain at 37°C in a 5% CO2 humidified atmosphere.
-
-
Seeding:
-
Seed cells into 96-well plates at a density of
cells/well. -
Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Prepare stock solutions of 2-(4-Nitrophenyl)-4-phenylthiazole in DMSO.
-
Perform serial dilutions (e.g., 0.1 µM to 100 µM).
-
Add compounds to wells (Final DMSO concentration < 0.1%). Include Doxorubicin or Tamoxifen as a positive control.
-
-
Incubation:
-
Incubate treated cells for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Remove media and dissolve formazan crystals in 100 µL DMSO.
-
-
Readout:
-
Measure absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values using non-linear regression analysis (GraphPad Prism).
-
Workflow Visualization
The following diagram illustrates the integrated workflow from ligand design to biological validation, highlighting the critical decision points in the SAR study.
Caption: Integrated workflow for the comparative docking and SAR optimization of phenylthiazole derivatives against ERα.
References
-
Design, Synthesis, Molecular Docking Studies and Anticancer Activity of 5-substituted-3-((2-(4-nitrophenyl) Thiazol-4-yl) Imino) Indolin-2-one Scaffolds. International Journal of Pharmaceutical Sciences and Drug Research.
-
Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE.
-
Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. International Journal of Molecular Sciences.
-
2,4-Disubstituted thiazoles as multitargeted bioactive molecules. ResearchGate.
-
RCSB Protein Data Bank: Crystal Structure of Human Estrogen Receptor Alpha Ligand-binding Domain in Complex with 4-Hydroxytamoxifen. RCSB PDB.
A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-(4-Nitrophenyl)-4-phenylthiazole
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of novel compounds is the bedrock of discovery. This guide provides an in-depth analysis of the synthesis of 2-(4-Nitrophenyl)-4-phenylthiazole, a heterocyclic compound with potential applications in medicinal chemistry. We will move beyond a simple recitation of steps to provide a robust, reproducible protocol grounded in the principles of the Hantzsch thiazole synthesis, complete with explanations for key experimental choices and a critical assessment of potential reproducibility challenges.
Introduction: The Significance and Synthetic Challenges of 2,4-Disubstituted Thiazoles
Thiazole rings are a cornerstone of many biologically active molecules and functional materials. The 2,4-disubstituted thiazole scaffold, in particular, is a privileged structure in medicinal chemistry. The target of this guide, 2-(4-Nitrophenyl)-4-phenylthiazole, is a member of the 2,4-diarylthiazole family, which has been investigated for a range of biological activities, including antimalarial and antiprion properties.[1]
The primary and most established route to such compounds is the Hantzsch thiazole synthesis, first reported in 1887.[2] This reaction typically involves the condensation of an α-haloketone with a thioamide. While venerable, the Hantzsch synthesis is not without its challenges. Issues such as low yields, harsh reaction conditions, and the formation of side products can impact reproducibility.[3] This guide will address these potential pitfalls and present a detailed, optimized protocol designed for consistency.
Comparative Analysis of Synthetic Strategies
While the Hantzsch synthesis remains the most direct route to 2-(4-Nitrophenyl)-4-phenylthiazole, it is prudent to consider the broader synthetic landscape.
| Method | Starting Materials | Key Advantages | Potential Reproducibility Challenges |
| Hantzsch Thiazole Synthesis | 2-Bromoacetophenone and 4-Nitrothiobenzamide | Well-established, straightforward, and generally high-yielding. | Purity of thioamide is critical; potential for side reactions if conditions are not optimized; purification can be challenging.[4] |
| Alternative Thiazole Syntheses | Varies (e.g., from α-aminonitriles and carbon disulfide) | Can offer milder conditions or different regioselectivity. | Often more complex multi-step procedures; may not be as direct for this specific target. |
For the synthesis of 2-(4-Nitrophenyl)-4-phenylthiazole, the Hantzsch method is the most practical and widely applicable approach. Its reproducibility hinges on the quality of the starting materials and careful control of the reaction conditions.
The Cornerstone of Success: Synthesis of High-Purity 4-Nitrothiobenzamide
The reproducibility of the final Hantzsch condensation is critically dependent on the purity of the 4-nitrothiobenzamide precursor. This thioamide can be reliably synthesized from the corresponding nitrile, 4-nitrobenzonitrile.
Experimental Protocol: Synthesis of 4-Nitrothiobenzamide
This protocol is adapted from established methods for the synthesis of thioamides from nitriles.
Materials:
-
4-Nitrobenzonitrile
-
Thioacetamide
-
Pyridine
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzonitrile (1 equivalent) and thioacetamide (1.5 equivalents) in a minimal amount of DMF.
-
Add pyridine (2 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
A yellow precipitate of 4-nitrothiobenzamide will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with deionized water and then with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield pure 4-nitrothiobenzamide.
Rationale for Experimental Choices:
-
Thioacetamide as a sulfur source: Thioacetamide is a convenient and effective source of sulfur for the conversion of nitriles to thioamides.
-
Pyridine as a base: Pyridine acts as a base to facilitate the reaction and is easily removed during workup.
-
DMF as a solvent: DMF is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the reaction at an elevated temperature.
-
Precipitation in water: 4-Nitrothiobenzamide is insoluble in water, allowing for its easy isolation from the reaction mixture.
The Main Event: Hantzsch Synthesis of 2-(4-Nitrophenyl)-4-phenylthiazole
With high-purity 4-nitrothiobenzamide in hand, we can proceed to the final condensation step.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol is based on the classical Hantzsch reaction, optimized for clarity and reproducibility.[5][6]
Materials:
-
4-Nitrothiobenzamide
-
2-Bromoacetophenone (phenacyl bromide)
-
Ethanol (absolute)
-
Sodium bicarbonate (5% aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-nitrothiobenzamide (1 equivalent) in absolute ethanol.
-
Add 2-bromoacetophenone (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. This will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-Nitrophenyl)-4-phenylthiazole.
Rationale for Experimental Choices:
-
Ethanol as solvent: Ethanol is a common and effective solvent for the Hantzsch synthesis, as it dissolves the reactants and allows for heating to reflux.
-
Reflux conditions: Heating the reaction mixture accelerates the rate of reaction, ensuring complete conversion in a reasonable timeframe.
-
Sodium bicarbonate wash: This step is crucial for neutralizing the acidic byproduct (HBr) and precipitating the neutral thiazole product, which is typically insoluble in the aqueous ethanol mixture.
-
Recrystallization: This is a standard purification technique to remove any remaining impurities and obtain a highly pure final product.
Visualizing the Synthesis
To further clarify the synthetic pathway, the following diagrams illustrate the key transformations.
Caption: Synthesis of the 4-nitrothiobenzamide precursor.
Caption: The Hantzsch condensation to form the final product.
Expected Characterization Data
| Property | Expected Value |
| Appearance | Yellow solid |
| Melting Point | Expected to be a sharp melting point, likely above 150 °C. |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A characteristic singlet for the thiazole proton (C5-H) is expected around 7.5-8.0 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. The thiazole carbons (C2, C4, C5) will have distinct chemical shifts. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₅H₁₀N₂O₂S (282.32 g/mol ). |
Troubleshooting and Ensuring Reproducibility
Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:
-
Low Yield:
-
Incomplete reaction: Ensure the reaction is monitored by TLC and allowed to proceed to completion.
-
Impure starting materials: The purity of both 4-nitrothiobenzamide and 2-bromoacetophenone is paramount. Purify them if necessary.
-
Side reactions: Overheating or prolonged reaction times can lead to decomposition or side product formation.[4]
-
-
Purification Difficulties:
-
Persistent impurities: If recrystallization is insufficient, column chromatography on silica gel using a hexane/ethyl acetate solvent system may be necessary.
-
Conclusion
The synthesis of 2-(4-Nitrophenyl)-4-phenylthiazole via the Hantzsch reaction is a classic yet highly relevant transformation in modern medicinal chemistry. By understanding the critical parameters of the reaction, particularly the quality of the thioamide precursor and the careful control of reaction conditions, researchers can achieve a reproducible and efficient synthesis. This guide provides a comprehensive and scientifically grounded protocol to empower researchers in their pursuit of novel chemical entities.
References
- BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Bouherrou, Z., et al. (2017).
- Gawande, G. S., et al. (2014). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. International Journal of Scientific & Engineering Research, 5(3), 114-117.
- Koukoulitsa, C., et al. (2011). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry Letters, 21(12), 3644-3647.
- A Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021).
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde.
- The Influence of Nitro Group on Synthesis. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 132-136.
- CUTM Courseware. (n.d.). Thiazole.
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- New Synthesis of 4-Nitrobenzamide. (2025).
- Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019). International Journal of Pharmacy and Biological Sciences, 9(3), 834-840.
-
Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
- Galli, M., et al. (2011). 2,4-diarylthiazole antiprion compounds as a novel structural class of antimalarial leads. Bioorganic & Medicinal Chemistry Letters, 21(12), 3644-3647.
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). Molecules, 30(4), 863.
- Google Patents. (n.d.). CN103554053A - Method for preparing 2,4-thiazolidinedione.
- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). The Journal of Organic Chemistry, 88(16), 11475-11485.
-
PubChem. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]
Sources
- 1. 2,4-diarylthiazole antiprion compounds as a novel structural class of antimalarial leads - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Safety and Handling Guide for 2-(4-Nitrophenyl)-4-phenylthiazole
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(4-Nitrophenyl)-4-phenylthiazole. As a research chemical with a distinct hazard profile, adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard product documentation.
Understanding the Hazard Profile
While a comprehensive Safety Data Sheet (SDS) for 2-(4-Nitrophenyl)-4-phenylthiazole is not extensively available, its chemical structure and available data from suppliers indicate a significant hazard potential. The primary hazards are associated with its acute oral toxicity and the risk of severe eye damage.[1] The molecule incorporates a nitrophenyl group, a class of compounds often associated with toxicity and metabolic effects, and a thiazole ring, a common moiety in bioactive compounds.[2][3]
Hazard Classifications:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
Due to these classifications, 2-(4-Nitrophenyl)-4-phenylthiazole should be treated as a potent compound, and all handling should be performed with the assumption of high toxicity.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through ingestion, skin contact, or eye contact.[4][5]
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A full-face shield is required when there is a risk of splashing or aerosol generation.[5][6] | Protects against splashes and airborne particles that could cause irreversible eye damage.[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) inspected for integrity before each use.[5][7] A clean, buttoned laboratory coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.[7] | Prevents dermal absorption, a potential route of exposure for nitroaromatic compounds. |
| Respiratory Protection | Not generally required if handled within a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[6][7] | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: Step-by-Step Handling Procedure
A strict, methodical approach to handling this compound is essential to mitigate risks.[5][8]
Preparation and Weighing
-
Work Area Preparation: All handling of solid 2-(4-Nitrophenyl)-4-phenylthiazole must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][8] The work surface should be covered with an absorbent, disposable liner.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, volumetric flasks, solvent, etc.) before introducing the chemical into the workspace.
-
Weighing: Carefully weigh the desired amount of the compound on an analytical balance inside the fume hood. Avoid any actions that could generate dust.[8]
Solution Preparation
-
Transfer: Gently transfer the weighed powder into a suitable volumetric flask.
-
Solubilization: Add the desired solvent, ensuring to rinse the weigh paper to ensure a complete transfer of the compound. Cap the flask and mix gently until fully dissolved.[8]
Post-Handling
-
Decontamination: Thoroughly wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all contaminated disposable items, such as gloves, weigh paper, and bench liners, in a dedicated hazardous waste container.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[5]
Emergency Procedures: Managing Spills and Exposures
Rapid and correct response to spills and exposures is critical.[9]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area.[9]
-
Containment: If it is safe to do so, prevent the spread of the spill using an absorbent material like vermiculite or sand.[10][11] For a solid spill, gently cover it to prevent dust from becoming airborne.
-
Cleanup: For small spills, trained personnel wearing appropriate PPE can clean the area. Use absorbent pads for liquids and gently sweep solids into a dustpan.[12] All cleanup materials must be placed in a sealed container for hazardous waste disposal.[9][10]
-
Decontamination: Clean the spill area with soap and water after the bulk of the material has been removed.[2]
-
Reporting: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.[2]
Workflow for a Chemical Spill
Caption: Workflow for responding to a chemical spill.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes.[8] Seek medical attention.
-
Inhalation: Move to fresh air immediately.[8] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention and provide the SDS or chemical label if possible.[1]
Disposal Plan
All waste containing 2-(4-Nitrophenyl)-4-phenylthiazole, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.[4]
-
Waste Collection: Collect all waste in a dedicated, properly labeled hazardous waste container.[2] The container must be kept securely closed when not in use.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(4-Nitrophenyl)-4-phenylthiazole," and the associated hazards ("Toxic," "Eye Damage").[13]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified environmental management or hazardous waste disposal company, in accordance with all federal, state, and local regulations.[2] Do not dispose of this chemical down the drain or in regular trash.[2]
References
- Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Essential Safety and Handling Guide for Potent Chemical Compounds. Benchchem.
- Chemicals and Hazardous Materials. Harvard Environmental Health and Safety.
- Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
- 2-(4-Nitrophenyl)-4-phenyl-thiazole AldrichCPR. Sigma-Aldrich.
- CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety.
- Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
- Chemical Spill Procedures. Princeton University Office of Environmental Health and Safety.
- Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
- Chemical Emergency Procedures.
- Personal Protective Equipment Requirements. (2021, June 1). Stanford University.
- HEALTH EFFECTS. In Toxicological Profile for Nitrophenols. National Center for Biotechnology Information (US).
Sources
- 1. 2-(4-Nitrophenyl)-4-phenyl-thiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. benchchem.com [benchchem.com]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. safety.charlotte.edu [safety.charlotte.edu]
- 11. ut.edu [ut.edu]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 13. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
